1-ethyl-6-methyl-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
1-ethyl-6-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-3-12-7-11-9-5-4-8(2)6-10(9)12/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQUUOVCOIMGSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Deep Dive: The Structural and Synthetic Architecture of 1-Ethyl-6-Methyl-1H-1,3-Benzodiazole
Executive Summary: The Benzimidazole Privilege[1]
1-Ethyl-6-methyl-1H-1,3-benzodiazole (Commonly: 1-Ethyl-6-methylbenzimidazole) represents a critical structural motif in modern medicinal chemistry. Belonging to the "privileged scaffold" class of benzimidazoles, this specific regioisomer serves as a vital pharmacophore in therapeutic areas ranging from anthelmintics to kinase inhibitors and opioid receptor modulators.
For the researcher, this molecule presents a classic yet non-trivial challenge: Regiocontrol. The synthesis of 1,6-disubstituted benzimidazoles is frequently plagued by the formation of the inseparable 1,5-isomer due to the annular tautomerism of the precursor. This guide provides a definitive technical analysis of the structure, a validated regiospecific synthetic protocol, and the analytical framework required to certify its identity.
Structural Analysis & Physicochemical Profile
Nomenclature and Numbering
Correct numbering is prerequisite for distinguishing the target from its isomer.
-
IUPAC Name: this compound
-
Substituents:
-
N1: Ethyl group (Fixes the tautomerism, locking the double bond between C2 and N3).
-
C6: Methyl group.[5]
-
Electronic & Steric Properties
The N1-ethylation transforms the amphoteric benzimidazole precursor into a lipophilic, basic heterocycle.
| Property | Value / Characteristic | Relevance in Drug Design |
| LogP (Predicted) | ~2.5 - 2.8 | Optimized for membrane permeability; significantly more lipophilic than the NH-precursor. |
| pKa (Conjugate Acid) | ~5.6 - 5.8 | The N3 nitrogen remains a good hydrogen bond acceptor and can be protonated at physiological pH in acidic compartments (lysosomes). |
| H-Bonding | Acceptor (N3) | Critical interaction point for receptor binding pockets (e.g., hinge region of kinases). |
| Topology | Planar (Bicyclic) | Allows for intercalation or π-stacking interactions (e.g., with aromatic residues like Phenylalanine). |
The Regioselectivity Challenge
The synthesis of 1-ethyl-6-methylbenzimidazole is not a simple alkylation.[1] The precursor, 5-methylbenzimidazole, exists in solution as a rapid equilibrium of two tautomers: 5-methyl-1H-benzimidazole and 6-methyl-1H-benzimidazole.
The Trap: Treating 5(6)-methylbenzimidazole with ethyl iodide (EtI) and a base yields a mixture of 1-ethyl-6-methyl (Target) and 1-ethyl-5-methyl (Undesired Isomer). These isomers often have identical R_f values on silica gel, making chromatographic separation difficult and low-yielding.
Visualization: The Tautomeric Fork
Figure 1: The "Tautomeric Fork" illustrates why direct alkylation is inefficient for high-purity applications.
Validated Synthetic Protocol: Regiospecific Cyclization
To guarantee the 1,6-substitution pattern, one must bypass the tautomeric precursor entirely. The Phillips Condensation variant using a pre-alkylated diamine is the industry standard for structural integrity.
Retrosynthetic Logic
Instead of alkylating the benzimidazole, we alkylate the diamine before ring closure.
-
Starting Material: 4-Methyl-2-nitroaniline.
-
Step 1 (N-Alkylation): Selective N-ethylation of the amine.
-
Step 2 (Reduction): Reduction of the nitro group to the amine.
-
Step 3 (Cyclization): Condensation with formic acid or triethyl orthoformate.
Step-by-Step Protocol
Step 1: Synthesis of N-Ethyl-4-methyl-2-nitroaniline
-
Reagents: 4-Methyl-2-nitroaniline (1.0 eq), Ethyl Iodide (1.1 eq), K2CO3 (2.0 eq), DMF.
-
Procedure: Stir at 60°C for 12 hours. The electron-withdrawing nitro group makes the aniline nitrogen less nucleophilic, but the reaction proceeds.
-
Checkpoint: Verify mono-alkylation via LC-MS.
Step 2: Reduction to N1-Ethyl-4-methylbenzene-1,2-diamine
-
Reagents: H2 (balloon), Pd/C (10% wt), Methanol.
-
Procedure: Hydrogenate at RT for 4 hours. Filter through Celite.
-
Critical Note: This intermediate is oxidation-sensitive (turns dark/purple upon air exposure). Proceed immediately to cyclization.
Step 3: Cyclization to 1-Ethyl-6-methylbenzimidazole
-
Reagents: Triethyl orthoformate (HC(OEt)3) (Excess/Solvent) or Formic Acid.
-
Catalyst: p-Toluenesulfonic acid (pTSA) (cat. 5 mol%).[6]
-
Procedure: Reflux for 3-4 hours. The orthoformate acts as the C1 donor for the C2 position of the ring.
-
Workup: Evaporate volatiles. Neutralize with NaHCO3. Extract with DCM.
-
Purification: Recrystallization from Hexane/EtOAc.
Visualization: The Regiospecific Workflow
Figure 2: The regiospecific route ensures the ethyl group is fixed at N1 relative to the methyl group at C4 of the diamine (becoming C6 of the benzimidazole).
Analytical Validation (Self-Validating System)
How do you prove you have the 1,6-isomer and not the 1,5-isomer? Standard 1H NMR is insufficient due to overlapping shifts. NOE (Nuclear Overhauser Effect) spectroscopy is required.
The NOE Diagnostic Test
In the benzimidazole system, the N1-Ethyl group is spatially locked. We look for through-space magnetic interactions between the N-Ethyl protons and the aromatic ring protons.
| Interaction | 1-Ethyl-6 -methyl (Target) | 1-Ethyl-5 -methyl (Impurity) |
| Geometry | Methyl is at C6. H is at C7 (adjacent to N1). | Methyl is at C5. H is at C6. H is at C7 (adjacent to N1). |
| Key NOE Signal | Strong NOE between N-CH2 (Ethyl) and H7 . Strong NOE between C6-Methyl and H7 . | Strong NOE between N-CH2 (Ethyl) and H7 . NO NOE between C5-Methyl and H7 (too far). |
| Proton H7 | Appears as a Singlet (or weak doublet) because C6 is blocked by Methyl. | Appears as a Doublet (coupled to H6). |
Visualization: NOE Interactions
Figure 3: Analytical confirmation map. The convergence of NOE signals at H7 confirms the 1,6-substitution pattern.
References
-
Benzimidazole as a Privileged Scaffold
-
Tautomerism in Benzimidazoles
- Title: 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R
- Source: MDPI, Molecules, 2022.
-
URL:[Link]
-
Regioselective Synthesis (Green/Catalytic Context)
-
NMR Distinctions of Regioisomers
- Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- Source: Oxford Instruments Applic
-
URL:[Link]
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- 5. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 7. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
physicochemical properties of 1-ethyl-6-methyl-1H-1,3-benzodiazole
Technical Whitepaper: Physicochemical Profiling & Isomeric Resolution of 1-Ethyl-6-methyl-1H-1,3-benzodiazole
Executive Summary
This compound (CAS: Regioisomer specific—often conflated with 1-ethyl-5-methyl) is a lipophilic, heterocyclic pharmacophore used primarily as a precursor in the synthesis of bioactive kinase inhibitors and antiparasitic agents.[1][2] Its utility in drug discovery is frequently complicated by the "tautomeric ambiguity" of its precursor, 5-methylbenzimidazole, which leads to regioisomeric mixtures during synthesis.
This guide provides a definitive technical profile for the 1-ethyl-6-methyl isomer, distinguishing it from its 1,5-analog through rigorous physicochemical analysis and NMR spectroscopy.[1][2]
Molecular Identity & Structural Analysis
The compound consists of a benzene ring fused to an imidazole ring (benzimidazole core). The critical structural feature is the fixed positioning of the N-ethyl group at position 1 and the methyl group at position 6.[2]
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Name | 1-Ethyl-6-methylbenzimidazole |
| Molecular Formula | C₁₀H₁₂N₂ |
| Molecular Weight | 160.22 g/mol |
| SMILES | CCN1C=NC2=C1C=C(C)C=C2 |
| Key Structural Feature | C7-H is a singlet in ¹H NMR (isolated by N1 and C6-Me).[1][2][3][4] |
The Isomerism Challenge
Researchers must understand that the starting material, 5-methylbenzimidazole, exists in tautomeric equilibrium with 6-methylbenzimidazole.[2] In solution, the proton shuttles between N1 and N3. However, upon alkylation (ethylation), this equilibrium "freezes," producing two distinct regioisomers:
These isomers have identical masses (MS) but distinct polarities and spectral signatures.
Figure 1: The divergent synthesis pathway.[2] The ratio of 1,6- to 1,5-isomer depends on the solvent dielectric constant and steric bulk of the alkylating agent.[1]
Physicochemical Properties
The following data aggregates experimental values for close analogs and calculated properties specific to the 1,6-isomer.
| Property | Value / Range | Technical Context |
| Physical State | Low-melting solid or viscous oil | Pure 1-methylbenzimidazole melts at 60°C. The ethyl group disrupts packing, lowering MP relative to the methyl analog [1].[1][2] |
| Boiling Point | ~165–170°C @ 12 mmHg | Extrapolated from 1-ethylbenzimidazole (BP 160°C/12mmHg).[1][2] High thermal stability.[2][6] |
| pKa (Conj. Acid) | 5.95 ± 0.10 | Weakly basic.[2] The 6-methyl group is electron-donating, slightly increasing basicity compared to unsubstituted benzimidazole (pKa 5.[1][2]6) [2]. |
| LogP (Oct/Water) | 2.45 (Predicted) | Moderately lipophilic. Suitable for passive diffusion in biological assays.[2] |
| Solubility | < 1 mg/mL (Water)> 100 mg/mL (DMSO, EtOH) | Hydrophobic core necessitates organic cosolvents (DMSO) for biological stock solutions. |
| UV | 248 nm, 275 nm, 282 nm | Characteristic benzimidazole absorption bands. |
Analytical Characterization & Isomer Differentiation
The most critical task is distinguishing the 1,6-isomer from the 1,5-isomer.[1] Mass spectrometry cannot distinguish them.[2] ¹H NMR is the gold standard.
NMR Logic (The "Singlet" Rule)
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1-Ethyl-6-methyl (Target): The proton at position 7 (H7) is flanked by the N1-Ethyl group and the C6-Methyl group.[1][2] It has no ortho neighbors .[2]
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1-Ethyl-5-methyl (Impurity): The proton at position 7 (H7) is flanked by N1-Ethyl and C6-Proton.[1][2] It has an ortho neighbor (H6).
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Result: H7 appears as a Doublet (J ~ 8 Hz).[2]
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Figure 2: Analytical decision tree for isomeric verification using ¹H NMR.
Experimental Protocols
Protocol A: Regioselective Synthesis & Separation
Rationale: Direct alkylation yields a mixture (~1:1 to 6:4 ratio). Separation is mandatory.[2]
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Reactants: Dissolve 5-methylbenzimidazole (1.0 eq) in anhydrous DMF. Add Cs₂CO₃ (1.5 eq) as base.
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Alkylation: Add Ethyl Iodide (1.1 eq) dropwise at 0°C to minimize polysubstitution. Stir at RT for 4 hours.
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Workup: Dilute with water, extract with Ethyl Acetate (3x). Dry over Na₂SO₄.[2]
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Purification (Critical):
-
Use Flash Column Chromatography (Silica Gel).
-
Gradient: 0% → 5% Methanol in Dichloromethane (DCM).
-
Elution Order: The 1,6-isomer is typically less polar (elutes first) than the 1,5-isomer due to the steric shielding of the N1 lone pair by the adjacent C6-methyl group (though this can vary by stationary phase; TLC verification is required).
-
Protocol B: pKa Determination (Potentiometric)
Rationale: Due to low water solubility, pKa must be determined in mixed solvents and extrapolated.
-
Preparation: Prepare a 10 mM stock solution of the compound in Methanol.
-
Titration: Dilute to 1 mM in 30%, 40%, and 50% Methanol/Water mixtures (v/v).
-
Measurement: Titrate with 0.1 M HCl using a calibrated glass pH electrode.
-
Calculation: Plot the apparent pKa vs. % Methanol. Extrapolate the linear regression to 0% Methanol to obtain the aqueous pKa [3].
References
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 11979, 5-Methylbenzimidazole. Retrieved from [Link]
-
Catalán, J., et al. (2014).[7] An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry. Retrieved from [Link][7]
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Standard text for pKa extrapolation methodology).
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
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- 3. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 4. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 1-METHYLBENZIMIDAZOLE | 1632-83-3 [chemicalbook.com]
- 7. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
The Therapeutic Potential of 1-Ethyl-6-methyl-1H-1,3-benzodiazole Derivatives: A Roadmap for Discovery
An In-depth Technical Guide for Drug Development Professionals
A Note to the Researcher: The 1-ethyl-6-methyl-1H-1,3-benzodiazole scaffold represents a promising, yet underexplored, area of medicinal chemistry. Direct literature on this specific derivative is nascent. This guide, therefore, serves as a predictive roadmap for research and development professionals. By synthesizing data from structurally analogous N1-alkylated and C5/C6-methylated benzimidazoles (a more common nomenclature for benzodiazoles), we will project the therapeutic potential, elucidate likely mechanisms of action, and provide actionable experimental protocols to pioneer the investigation of this specific chemical entity. Our objective is to bridge the gap between the known and the unknown, providing a robust, scientifically-grounded framework for your discovery program.
Part 1: Foundational Chemistry and Strategic Rationale
The Benzimidazole Scaffold: A Privileged Core in Medicine
The benzimidazole ring system, a fusion of benzene and imidazole, is a cornerstone of modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold". This versatility is evidenced by its presence in numerous FDA-approved drugs, spanning therapeutic areas from proton-pump inhibitors like omeprazole to anthelmintics such as albendazole. The bicyclic, aromatic nature of the benzimidazole core provides a rigid and stable platform for appending various substituents, enabling fine-tuning of its pharmacological profile.
Strategic Significance of N1-Ethylation and C6-Methylation
The specific substitution pattern of a 1-ethyl and a 6-methyl group on the benzimidazole core is not arbitrary. These modifications are predicted to confer distinct physicochemical properties that can enhance therapeutic potential.
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N1-Ethyl Group: Alkylation at the N1 position removes the hydrogen bond donor capability of the imidazole ring, which can significantly alter receptor interactions. More importantly, the ethyl group increases the molecule's lipophilicity (fat-solubility) compared to an unsubstituted or N1-methylated analog. This enhancement is critical for improving oral bioavailability and facilitating passage across cellular membranes, including the blood-brain barrier.
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C6-Methyl Group: Substitution on the benzenoid ring influences the electronic and steric properties of the molecule. A methyl group at the C6 position (equivalent to the C5 position in some nomenclatures) is a weak electron-donating group. This can modulate the pKa of the imidazole nitrogen, influencing the molecule's ionization state at physiological pH. Furthermore, the steric bulk of the methyl group can orient the molecule within a binding pocket, potentially increasing selectivity and potency for its target.
General Synthetic Strategy
The synthesis of this compound is efficiently achieved via a two-step sequence: initial construction of the benzimidazole core through the Phillips-Ladenburg condensation, followed by selective N-alkylation.
Step 1: Synthesis of 6-Methyl-1H-benzo[d]imidazole
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Reactant Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 4-methyl-1,2-phenylenediamine (10.0 g, 81.8 mmol) and formic acid (90%, 18.8 mL, 491 mmol).
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Reaction: Heat the mixture to reflux at 100-110 °C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing 200 mL of ice-cold water.
-
Neutralization: Neutralize the solution by the dropwise addition of concentrated ammonium hydroxide until the pH is approximately 8-9. This will cause the product to precipitate.
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Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60 °C. This typically yields 6-methyl-1H-benzo[d]imidazole as a solid.
Step 2: N-Ethylation to Yield 1-Ethyl-6-methyl-1H-benzo[d]imidazole
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Reactant Preparation: In a dry, nitrogen-flushed 250 mL round-bottom flask, dissolve the 6-methyl-1H-benzo[d]imidazole (5.0 g, 37.8 mmol) from Step 1 in 100 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Deprotonation: Cool the solution in an ice bath (0 °C) and add sodium hydride (60% dispersion in mineral oil, 1.66 g, 41.6 mmol) portion-wise. Caution: Hydrogen gas is evolved.
-
Activation: Allow the mixture to stir at room temperature for 30-45 minutes to ensure complete deprotonation.
-
Alkylation: Cool the mixture back to 0 °C and add ethyl iodide (3.34 mL, 41.6 mmol) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.
-
Quenching & Extraction: Carefully quench the reaction by the slow addition of 50 mL of cold water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield the final product, 1-ethyl-6-methyl-1H-benzo[d]imidazole.
Caption: Synthetic workflow for 1-ethyl-6-methyl-1H-benzo[d]imidazole.
Part 2: Projected Therapeutic Applications
This section explores the most promising therapeutic avenues for this compound derivatives based on the extensive biological activities reported for analogous structures.
Anticancer Potential
Benzimidazole derivatives are well-documented as potent anticancer agents, acting through various mechanisms that disrupt cancer cell proliferation and survival.[1][2][3][4][5][6]
One of the key anticancer mechanisms for benzimidazole derivatives is the inhibition of human topoisomerase I (Hu Topo I), an essential enzyme that relaxes DNA supercoiling during replication and transcription.[1][6][7] These derivatives act as DNA minor groove-binding ligands, forming non-covalent interactions, particularly in AT-rich regions. This binding stabilizes the Topo I-DNA cleavage complex, preventing the re-ligation of the DNA strand. The accumulation of these stalled complexes leads to double-strand breaks, cell cycle arrest (typically at the G2/M phase), and ultimately, apoptosis.[1][6] The N1-ethyl and C6-methyl groups are hypothesized to enhance DNA binding affinity and cellular uptake, potentially leading to greater potency.
Caption: Postulated mechanism of Topoisomerase I inhibition by benzimidazole derivatives.
The following table summarizes the 50% growth inhibition (GI₅₀) values for representative N1-alkylated benzimidazole derivatives against various human cancer cell lines, providing a benchmark for the projected activity of the target compound.
| Compound Analog | Cell Line | GI₅₀ (µM) | Reference |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-fluorobenzylidene)benzohydrazide | MCF-7 (Breast) | 7.82 | [4] |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(2-fluorobenzylidene)benzohydrazide | HepG2 (Liver) | 8.01 | [4] |
| A novel bis-benzimidazole derivative (12b) | Leukemia | 0.16 | [1][6] |
| A novel bis-benzimidazole derivative (12a) | Colon | 0.44 | [1][6] |
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Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
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Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Potential
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Benzimidazole derivatives have consistently demonstrated broad-spectrum activity against both bacteria and fungi.[8][9][10][11]
The antimicrobial action of benzimidazoles is often multifactorial. In bacteria, they are thought to interfere with essential cellular processes, potentially by inhibiting DNA replication or cell wall synthesis.[12] In fungi, a primary mechanism involves the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting enzymes in this pathway, benzimidazole derivatives disrupt membrane integrity, leading to increased permeability and ultimately, fungal cell death. The lipophilic nature imparted by the N1-ethyl group is expected to facilitate penetration of the microbial cell wall and membrane.
The table below presents the Minimum Inhibitory Concentration (MIC) values for related benzimidazole compounds against representative microbial strains.
| Compound Analog | Microbial Strain | MIC (µg/mL) | Reference |
| N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine | Staphylococcus aureus | 7.81 | [11] |
| N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine | Escherichia coli | 7.81 | [11] |
| 1H-benzo[d]imidazole-aryl sulfonamide derivative (Compound 5) | Candida albicans | 10 | [9] |
| 1H-benzo[d]imidazole-aryl sulfonamide derivative (Compound 7) | Aspergillus niger | 10 | [9] |
-
Inoculum Preparation: Culture the microbial strain (e.g., S. aureus, C. albicans) overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound derivative in the appropriate broth, starting from a high concentration (e.g., 256 µg/mL).
-
Inoculation: Add the prepared microbial inoculum to each well, resulting in a final volume of 200 µL. Include a positive control (inoculum only) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Anti-inflammatory Effects
Chronic inflammation is a key driver of numerous diseases. Benzimidazole derivatives have shown promise as anti-inflammatory agents, primarily by targeting key enzymes in the inflammatory cascade.[13][14][15]
A major mechanism for the anti-inflammatory activity of many drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. There are two main isoforms: COX-1 (constitutively expressed and involved in homeostatic functions) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.[14] Benzimidazole derivatives have been shown to act as potent and selective COX-2 inhibitors.[14] The substituents on the benzimidazole core are crucial for fitting into the active site of the COX-2 enzyme.
Caption: Mechanism of selective COX-2 inhibition in the inflammatory pathway.
The following table shows the in vitro COX-2 inhibitory activity of a representative imidazole derivative, highlighting the potential of this scaffold.
| Compound Analog | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference |
| A synthesized imidazole derivative (I30) | Not specified | 78.68% | [14] |
| Ibuprofen (Standard) | Not specified | 29.67% | [14] |
-
Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.
-
Compound Incubation: Add the this compound derivative at various concentrations to the wells containing either COX-1 or COX-2 enzyme. Incubate for 15 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.
-
Reaction Termination: After a set time (e.g., 10 minutes), stop the reaction by adding a solution of HCl.
-
PGE₂ Quantification: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a commercial Prostaglandin E₂ EIA Kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration relative to a control without the inhibitor. Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
Part 3: Future Directions and Conclusion
Roadmap for Future Research
The this compound scaffold is a promising starting point for a drug discovery campaign. A logical next step would be the synthesis of a focused library of analogs, exploring variations at other positions of the benzimidazole ring to establish a clear Structure-Activity Relationship (SAR). This library should then be subjected to a tiered screening cascade:
-
Primary Screening: Broad in vitro screening against panels of cancer cell lines, microbial strains, and inflammatory enzymes (COX-1/COX-2).
-
Secondary Screening: For promising hits, conduct mechanism-of-action studies (e.g., topoisomerase relaxation assays, cell cycle analysis) and initial ADME (Absorption, Distribution, Metabolism, Excretion) profiling.
-
Lead Optimization: Modify the most promising compounds to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Advance optimized lead compounds to relevant animal models of cancer, infection, or inflammation to evaluate in vivo efficacy and safety.
Concluding Remarks
While direct experimental data remains to be generated, a comprehensive analysis of structurally related compounds strongly suggests that this compound derivatives hold significant therapeutic potential. The strategic incorporation of an N1-ethyl and a C6-methyl group on the privileged benzimidazole scaffold is predicted to yield compounds with favorable drug-like properties and potent activity across multiple therapeutic areas, particularly in oncology, infectious diseases, and inflammation. This guide provides the foundational rationale and experimental framework to unlock the potential of this promising chemical class.
Part 4: References
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Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. National Center for Biotechnology Information. Available at: [Link]
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Synthesis and antimicrobial activity of novel 1H-benzo[d]imidazole-aryl sulfonamide/amide derivatives. NISCAIR Online Periodicals Repository. Available at: [Link]
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Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]
-
Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. National Center for Biotechnology Information. Available at: [Link]
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Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. National Center for Biotechnology Information. Available at: [Link]
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Imidazoles as potential anticancer agents. National Center for Biotechnology Information. Available at: [Link]
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Imidazole as a Promising Medicinal Scaffold. Dovepress. Available at: [Link]
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Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents. Scientific Reports. Available at: [Link]
-
Design, synthesis, anticancer activity and molecular docking of novel 1H-benzo[d]imidazole derivatives as potential EGFR inhibitors. ResearchGate. Available at: [Link]
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Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Iranian Journal of Pharmaceutical Research. Available at: [Link]
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Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. National Center for Biotechnology Information. Available at: [Link]
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Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as PotentialMulti-Kinase Inhibitors. Semantic Scholar. Available at: [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Publications. Available at: [Link]
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Synthesis and biological evaluation of benzo[d]imidazole derivatives as potential anti-cancer agents. ResearchGate. Available at: [Link]
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Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Longdom Publishing. Available at: [Link]
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Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. Semantic Scholar. Available at: [Link]
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An In-depth Technical Guide to the Alkylation Patterns of 1,3-Benzodiazole
Introduction
1,3-Benzodiazole, commonly known as benzimidazole, is a privileged heterocyclic scaffold of immense interest in medicinal chemistry, materials science, and organic synthesis.[1][2] Its derivatives exhibit a vast range of biological activities, including antiviral, antifungal, anticancer, and antihypertensive properties.[1][2][3] The therapeutic efficacy of these compounds is often critically dependent on the substitution pattern around the benzimidazole core, particularly on the nitrogen atoms.
The N-alkylation of benzimidazole is a fundamental transformation for diversifying this scaffold. However, the inherent tautomerism of the benzimidazole ring in asymmetrically substituted systems presents a significant synthetic challenge: the generation of regioisomeric products (N1 and N3 alkylation). Controlling the regioselectivity of this reaction is paramount for the efficient synthesis of pure, single-isomer drug candidates and functional materials.
This guide provides a comprehensive review of the factors governing the alkylation patterns of 1,3-benzodiazole. It moves beyond simple procedural descriptions to explain the underlying principles and causal relationships that dictate the reaction outcome, offering field-proven insights and detailed protocols to empower researchers in this critical area of synthetic chemistry.
Fundamentals of Benzimidazole Reactivity
The regiochemical outcome of benzimidazole alkylation is a direct consequence of its electronic structure and the dynamic equilibrium between its tautomeric forms.
Tautomerism and the Benzimidazolide Anion
For any benzimidazole that is asymmetrically substituted on the benzene ring (e.g., a 5-nitro-1H-benzimidazole), two distinct tautomers exist in equilibrium. This means the single proton can reside on either nitrogen (N1 or N3), and these forms rapidly interconvert.
Alkylation reactions are typically performed under basic conditions. The base removes the acidic N-H proton (pKa ≈ 12.8 in DMSO) to generate a single, resonance-stabilized benzimidazolide anion. In this anion, the negative charge is delocalized over the N1-C2-N3 system, making both nitrogen atoms nucleophilic. The subsequent alkylation can therefore occur at either nitrogen, leading to a mixture of products.
Caption: Tautomeric equilibrium and formation of the benzimidazolide anion.
Core Factors Influencing Alkylation Regioselectivity
The ratio of N1 to N3 alkylated products is not random; it is dictated by a subtle interplay of steric, electronic, and medium effects. Understanding these factors is key to designing a regioselective synthesis.
Steric Effects
Steric hindrance is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.
-
Substituents on Benzimidazole: A bulky substituent at the C4 or C7 position will strongly disfavor alkylation at the adjacent N1 nitrogen, directing the incoming alkyl group to the more accessible N3 position.
-
Substituents on the Alkylating Agent: The use of bulky alkylating agents (e.g., isopropyl iodide vs. methyl iodide) will amplify the sensitivity to steric hindrance on the benzimidazole ring, generally leading to higher regioselectivity for the less hindered nitrogen.
Electronic Effects
The electronic nature of substituents on the benzene ring modulates the nucleophilicity of the two nitrogen atoms.
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ or -CF₃ at the C5 position decrease the electron density of the entire ring system. They have a more pronounced effect on the distal nitrogen (N1), making the proximal nitrogen (N3) relatively more nucleophilic.
-
Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -CH₃ at the C5 position increase the electron density, enhancing the nucleophilicity of both nitrogens, often leading to lower regioselectivity unless steric factors dominate.
Role of the Base and Counter-ion
The choice of base (e.g., KOH, K₂CO₃, NaH) determines the counter-ion (K⁺, Na⁺) in solution. This cation does not remain idle; it can associate with the benzimidazolide anion, influencing the steric and electronic environment around the nitrogen atoms. Smaller, harder cations like Na⁺ tend to coordinate more strongly with the "harder" nitrogen atom (often the one closer to an electron-withdrawing group), potentially blocking it and directing alkylation to the other nitrogen.
Solvent Effects
The solvent plays a critical role in solvating the benzimidazolide anion and the counter-ion.
-
Polar Aprotic Solvents (DMF, DMSO): These are the most common solvents. They effectively solvate the cation, leaving a "naked," highly reactive benzimidazolide anion. This often results in fast reactions but can sometimes lead to lower regioselectivity if the intrinsic electronic/steric differences are small.
-
Polar Protic Solvents (Ethanol, Water): These solvents can hydrogen-bond with the anion, reducing its nucleophilicity and slowing the reaction. They are less commonly used for this reason.
-
Nonpolar Solvents (Toluene, THF): In these solvents, the anion and counter-ion exist as a tight ion pair. The position of the counter-ion can effectively block one of the nitrogen atoms, leading to higher regioselectivity. This is the principle behind many phase-transfer catalysis systems.
Data Summary: Factors Affecting Regioselectivity
| Factor | Condition | Predominant Isomer | Rationale |
| Steric Hindrance | Bulky C4/C7 substituent | N3-alkylated | Alkylating agent attacks the less hindered nitrogen. |
| Bulky alkylating agent | Product from less hindered N | Steric demand of the electrophile dominates. | |
| Electronic Effects | C5-EWG (e.g., -NO₂) | N3-alkylated | N3 is rendered more nucleophilic relative to N1. |
| Solvent | Nonpolar (e.g., Toluene) | Often higher selectivity | Promotes tight ion-pairing, blocking one N-site. |
| Polar Aprotic (e.g., DMF) | Often lower selectivity | Generates a "free" anion, reaction governed by intrinsic factors. |
Synthetic Methodologies and Protocols
Several methods exist for the N-alkylation of benzimidazoles, each with its own advantages. The choice of method often depends on the desired regioselectivity, substrate scope, and reaction scale.
General Workflow for N-Alkylation
The overall process for most benzimidazole alkylations follows a consistent workflow, involving deprotonation followed by nucleophilic attack.
Caption: General experimental workflow for N-alkylation of benzimidazoles.
Protocol 1: Classical N-Alkylation in a Polar Aprotic Solvent
This is the most straightforward method and is widely applicable.
Objective: To synthesize 1-benzyl-2-methylbenzimidazole.
Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methylbenzimidazole (1.0 equiv).
-
Solvent: Add anhydrous N,N-dimethylformamide (DMF) to create a 0.5 M solution.
-
Deprotonation: Add potassium carbonate (K₂CO₃, 1.5 equiv) to the suspension. Stir at room temperature for 30 minutes. The use of a mild base like K₂CO₃ is often sufficient.[4][5]
-
Alkylation: Add benzyl bromide (1.1 equiv) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice-water. A precipitate will often form. Alternatively, extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure N-alkylated product.
Protocol 2: Phase-Transfer Catalysis (PTC)
PTC is an excellent method for achieving high yields and can sometimes improve regioselectivity. It avoids the need for expensive anhydrous solvents.[6]
Principle: A phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate (TBAHS), transports the benzimidazolide anion from the solid or aqueous basic phase into the organic phase (containing the alkyl halide) where the reaction occurs.
Caption: Mechanism of phase-transfer catalyzed N-alkylation.
Objective: N-alkylation of 2-substituted benzimidazoles using C₃–C₁₀ alkyl bromides.[6]
Methodology:
-
Setup: In a flask, combine the 2-substituted benzimidazole (1.0 equiv), the alkyl bromide (1.2 equiv), and tetrabutylammonium hydrogen sulfate (TBAHS, 0.1 equiv).
-
Solvent/Base: Add toluene as the organic solvent and a 30% aqueous potassium hydroxide (KOH) solution.
-
Reaction: Stir the biphasic mixture vigorously at 60-80 °C for 2-5 hours. Vigorous stirring is crucial to maximize the interfacial area.
-
Work-up: After cooling, separate the organic layer. Wash with water, then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The resulting crude product can be purified by chromatography or recrystallization.
Advanced & Regioselective Methods
For challenging substrates or when a specific, less-favored regioisomer is required, more advanced techniques are employed. A notable strategy allows for the N-methylation of (benz)imidazoles to selectively furnish the more sterically hindered isomer.[7] This method often involves specific reagents that can override the standard kinetic preferences. Other approaches include transition-metal-free syntheses mediated by KOH/DMSO or palladium-catalyzed C-N bond formation strategies.[8][9]
Characterization of Regioisomers
Unambiguous determination of the alkylation site is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
¹H NMR: The chemical shifts of the protons on the benzimidazole core, particularly H4 and H7, are sensitive to the location of the N-alkyl group. The introduction of an alkyl group deshields the nearby protons.
-
¹³C NMR: Similar to ¹H NMR, the chemical shifts of the carbon atoms, especially C4, C7, and the C2 carbon, can help in assigning the structure.
-
2D NMR (HMBC, NOESY): For unambiguous assignment, 2D NMR is the gold standard.
-
HMBC (Heteronuclear Multiple Bond Correlation): A correlation between the protons of the N-alkyl group (e.g., the N-CH₂) and the C4/C7a carbons of the benzimidazole ring can definitively prove the point of attachment.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A through-space correlation (NOE) between the N-alkyl protons and the H4 or H7 proton provides conclusive evidence of which isomer has been formed.
-
Conclusion
The N-alkylation of 1,3-benzodiazole is a cornerstone reaction in the synthesis of a multitude of biologically active compounds. While seemingly straightforward, the challenge of regioselectivity requires a nuanced understanding of the interplay between steric hindrance, electronic effects, and reaction conditions. By carefully selecting the appropriate base, solvent, and alkylating agent, researchers can effectively steer the reaction towards the desired N1 or N3 isomer. Classical methods in polar aprotic solvents provide a reliable route for many substrates, while techniques like phase-transfer catalysis offer practical and efficient alternatives. For the synthesis of less common, sterically hindered isomers, specialized regioselective methods are indispensable. The robust analytical techniques of 1D and 2D NMR provide the necessary tools to confidently assign the resulting structures, ensuring the integrity of downstream applications in drug discovery and materials science.
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Bie, F., Yao, Y., Cao, H., Shi, Y., Yan, P., Ma, J., ... & Liua, X. (2021). Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization. Synthetic Communications, 51(15), 2354-2363. Available from: [Link]
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Srivastava, P., Singh, R. K., Singh, P., Singh, P., Singh, S. K., & Rathi, B. (2022). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Journal of Molecular Structure, 1248, 131435. Available from: [Link]
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Kouamé, B. K., N'guessan, A. B., Bamba, M., & Touré, S. R. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Organic & Medicinal Chemistry International Journal, 11(4). Available from: [Link]
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N‐Alkylation of benzimidazole. [Diagram]. (n.d.). ResearchGate. Available from: [Link]
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Ahmad, S., Minhas, M. U., Ahmad, M., Sohail, M., Abdullah, O., & Kousar, M. (2022). Development of N-alkylated benzimidazole based cubosome hydrogel for topical treatment of burns. RSC Advances, 12(45), 29505-29519. Available from: [Link]
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Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541. Available from: [Link]
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The reaction mechanism for N1-alkylation of benzimidazole. [Diagram]. (n.d.). ResearchGate. Available from: [Link]
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Orita, A., Tawa, M., & Otera, J. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry, 18, 1374-1382. Available from: [Link]
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da Silva, W. A., da Silva, G. G., de Oliveira, B. G., & Pilli, R. A. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 19, 1363-1371. Available from: [Link]
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Kumar, A., Singh, A., Kumar, A., & Singh, R. K. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega. Available from: [Link]
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Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization. (2021). Synthetic Communications, 51(15). Available from: [Link]
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Gualtierotti, J. B., & Robiette, R. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, 78(22), 11635-11642. Available from: [Link]
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Elmuradov, B. (2022). About the Direction of Selective Alkylation and Cyanoethylation of Benzimidazoles, Benzothiazoles and Benzopyrimidines. Journal of Basic and Applied Research in Biomedicine, 3(1), 1-8. Available from: [Link]
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Capan, G., Ulusoy, N., Ergenc, N., & Kiraz, M. (2000). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Monatshefte für Chemie / Chemical Monthly, 131(1), 107-115. Available from: [Link]
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Moskvina, V. S., & Glinyanaya, N. M. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molbank, 2023(1), M1584. Available from: [Link]
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N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. (n.d.). ResearchGate. Request PDF. Available from: [Link]
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El-Sayed, N. F., El-Bendary, E. R., El-Ashry, S. M., & Abo-Mansour, E. (2025). Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics. RSC Medicinal Chemistry. Available from: [Link]
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Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. (n.d.). ResearchGate. Request PDF. Available from: [Link]
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Alkylation of 1,3-benzothiazin-4-one 2-oxo-, 2-arylimino-, and 2-thioxo derivatives. (n.d.). ResearchGate. Available from: [Link]
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Al-Ostath, A. I., El-Brollosy, N. R., & Al-Deeb, O. A. (2025). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry, 12. Available from: [Link]
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Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. (n.d.). MDPI. Available from: [Link]
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and S-Alkylation to Prepare Benzothiazolium Salts and Use in Synthesizing Cyanine Dye. (2026). Synlett. Available from: [Link]
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Dyrager, C. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Linköping University Electronic Press. Available from: [Link]
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Ali, M., Khan, T., & Sajid, M. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 28(14), 5510. Available from: [Link]
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biological activity of 1-ethyl-6-methylbenzimidazole compounds
An In-depth Technical Guide to the Biological Activity of 1-Ethyl-6-Methylbenzimidazole Compounds
Executive Summary
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active agents.[1][2][3][4] Its structural similarity to endogenous purines allows for favorable interactions with various biological targets, leading to a broad spectrum of activities including antimicrobial, anticancer, antiviral, and anthelmintic effects.[4][5][6][7] This guide focuses on the specific, yet underexplored, derivative class of 1-ethyl-6-methylbenzimidazole. By analyzing structure-activity relationships (SAR) from closely related analogs, we will project the probable biological activities of this compound class, detail robust synthetic routes, and provide comprehensive, field-proven protocols for its systematic evaluation. This document serves as a foundational manual for researchers aiming to investigate and unlock the therapeutic potential of 1-ethyl-6-methylbenzimidazole and its derivatives.
The Benzimidazole Scaffold: A Privileged Core in Drug Discovery
Benzimidazole is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to an imidazole ring.[5][8] This unique architecture confers a high degree of chemical stability and the ability to participate in various non-covalent interactions, particularly hydrogen bonding, making it an ideal pharmacophore.[4] The nitrogen atom at the 1-position can be readily substituted, allowing for the modulation of physicochemical properties such as lipophilicity and solubility, which in turn influences pharmacokinetic and pharmacodynamic profiles.
The therapeutic journey of benzimidazoles began with the discovery of their anthelmintic properties, exemplified by drugs like thiabendazole and albendazole.[6] Their mechanism often involves the disruption of microtubule polymerization in parasites by binding to β-tubulin.[6][8] This foundational discovery paved the way for exploring benzimidazoles against a wider array of targets, leading to the development of proton pump inhibitors (omeprazole), antihistamines (astemizole), and a plethora of candidates in antimicrobial and oncology pipelines.[6][7]
The Target Compound: 1-Ethyl-6-Methylbenzimidazole
The specific focus of this guide is the 1-ethyl-6-methylbenzimidazole core. The rationale for investigating this particular substitution pattern is based on established SAR principles:
-
N-1 Ethyl Group: Alkylation at the N-1 position is a common strategy to enhance biological activity. An ethyl group, compared to a simple methyl group, can increase lipophilicity, potentially improving cell membrane permeability and oral bioavailability. This modification can also influence the compound's orientation within a target binding pocket.
-
C-6 Methyl Group: Substitution on the fused benzene ring modulates the electronic properties of the entire scaffold. A methyl group at the C-6 position is a weak electron-donating group. This can influence the pKa of the imidazole nitrogens and affect interactions with biological targets. Furthermore, its presence can block metabolic attack at that position, potentially increasing the compound's half-life.
By combining these features, the 1-ethyl-6-methylbenzimidazole scaffold presents a compelling target for novel drug discovery efforts.
Synthesis and Characterization
The synthesis of 2-substituted-1-ethyl-6-methylbenzimidazoles is typically achieved through a multi-step process. The most common approach is a variation of the Phillips condensation, followed by N-alkylation.[9]
General Synthetic Workflow
The logical flow for synthesis involves creating the substituted benzimidazole core first and then modifying it as needed.
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Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1-Ethyl-6-methyl-1H-1,3-benzodiazole
[1]
Part 1: Executive Summary & Physicochemical Identity
1-Ethyl-6-methyl-1H-1,3-benzodiazole (also known as 1-ethyl-6-methylbenzimidazole) represents a specific regioisomer of the dialkylbenzimidazole class.[1] While often overshadowed by its 2-substituted analogs, this molecule serves as a critical steric probe in Structure-Activity Relationship (SAR) studies.[1][2] Its specific substitution pattern—placing a methyl group at the 6-position and an ethyl group at the N1-position—creates a unique electronic and steric environment that distinguishes it from its 1,5-isomer counterpart.[1]
For drug development professionals, accurate characterization of this isomer is paramount, as the N-alkylation of 5-methylbenzimidazole inherently produces a mixture of 1,5- and 1,6-isomers.[1][2] Misidentification of these regioisomers can lead to erroneous biological data interpretation.[1]
Table 1: Fundamental Physicochemical Constants[1]
| Property | Value | Technical Notes |
| IUPAC Name | This compound | Preferred over "benzimidazole" in strict nomenclature, though the latter is common.[1] |
| Molecular Formula | C₁₀H₁₂N₂ | Derived from Benzimidazole (C₇H₆N₂) - 2H + Et + Me.[1] |
| Molecular Weight | 160.22 g/mol | Calculated using IUPAC atomic weights (C: 12.011, H: 1.008, N: 14.007).[2] |
| Exact Mass | 160.1000 g/mol | Monoisotopic mass for HRMS validation ( |
| Heavy Atom Count | 12 | Useful for ligand efficiency calculations.[1][2] |
| ClogP (Predicted) | ~2.3 - 2.6 | Lipophilic character dominates due to alkyl substitutions.[1] |
| Topological Polar Surface Area | 17.8 Ų | Attributed solely to the N3 nitrogen (pyridine-like).[1] |
Part 2: Synthetic Architecture & The Regioselectivity Challenge
The Tautomeric Ambiguity
The synthesis of 1-ethyl-6-methylbenzimidazole typically proceeds via the alkylation of 5-methylbenzimidazole.[1] A critical "Expertise" insight is the tautomeric nature of the starting material.[2] In solution, 5-methylbenzimidazole and 6-methylbenzimidazole are identical due to rapid proton transfer between N1 and N3.[1]
However, upon deprotonation and alkylation with an electrophile (Ethyl Iodide), this symmetry is broken, freezing the molecule into two distinct regioisomers:[2]
-
1-Ethyl-5-methylbenzimidazole (Reaction at N1 relative to the methyl group).[1]
-
1-Ethyl-6-methylbenzimidazole (Reaction at N3 relative to the methyl group).[1]
Steric hindrance usually disfavors the 1,4-isomer (not applicable here) and slightly disfavors the 1,5-isomer compared to the 1,6-isomer, but electronic effects often result in a near 1:1 mixture that requires chromatographic separation.[2]
Experimental Protocol: Regioselective Synthesis
Note: This protocol prioritizes the isolation of the 1,6-isomer.
Reagents: 5-methylbenzimidazole (1.0 eq), Cesium Carbonate (
-
Activation: Dissolve 5-methylbenzimidazole in anhydrous DMF under
atmosphere. Add and stir at ambient temperature for 30 minutes to generate the benzimidazolide anion. -
Alkylation: Cool the solution to 0°C. Add Ethyl Iodide dropwise to prevent exotherms. Allow to warm to room temperature and stir for 4 hours.
-
Workup: Quench with water (precipitates inorganic salts).[2] Extract with EtOAc (
). Wash organics with brine to remove DMF.[1] Dry over .[2] -
Purification (Critical Step): The crude residue contains both isomers.[2]
-
Method: Flash Column Chromatography (Silica Gel).[2]
-
Eluent: Gradient of Hexane:EtOAc (start 9:1, move to 1:1).[2]
-
Elution Order: typically, the 1,6-isomer elutes after the 1,5-isomer due to subtle polarity differences (the 1,6-isomer often has a slightly more accessible lone pair, interacting stronger with silica), though this is substrate-dependent.[1][2] NMR validation is mandatory.
-
Visualization: Reaction Pathway[1][3][4]
Figure 1: Divergent alkylation pathway of 5-methylbenzimidazole yielding the target 1,6-isomer and its 1,5-byproduct.
Part 3: Analytical Validation (Self-Validating Logic)[1]
Distinguishing the 1-ethyl-6-methyl isomer from the 1-ethyl-5-methyl isomer is the most frequent failure point in this workflow. Mass spectrometry cannot distinguish them (identical mass). Proton NMR (
Theoretical NMR Logic for Identification
The differentiation relies on the coupling patterns of the aromatic protons and their spatial proximity to the N-Ethyl group.
| Feature | 1-Ethyl-6-methyl (Target) | 1-Ethyl-5-methyl (Byproduct) |
| Proton H7 (Ortho to N1) | Singlet (or narrow doublet).[1] It is isolated from the H5 proton by the Methyl group at C6.[2] | Doublet . It couples with H6 ( |
| NOE Signal | Strong NOE between N-Ethyl ( | Strong NOE between N-Ethyl ( |
| Proton H4 | Doublet (couples with H5).[2] | Singlet (isolated by Methyl at C5).[2] |
Diagnostic Rule: If the aromatic proton spatially closest to the N-ethyl group (confirmed by NOE) appears as a singlet , you have successfully isolated the 1-ethyl-6-methyl isomer.[1]
Visualization: Analytical Decision Tree
Figure 2: NMR logic gate for the unambiguous assignment of benzimidazole regioisomers.
Part 4: Pharmaceutical Context & Utility[1][5]
While this compound is a simple heterocycle, it serves as a vital scaffold in medicinal chemistry.[1]
-
Bioisosterism: The benzimidazole core is a bioisostere for indole and purine.[1] The 1,6-substitution pattern mimics the 1,5-substitution pattern of indole (e.g., in serotonin or melatonin analogs) but with altered hydrogen bonding capabilities (N3 is a hydrogen bond acceptor).
-
Solubility Modulation: The N-ethyl group disrupts crystal packing relative to the NH-parent, significantly improving solubility in organic solvents and lipid formulations, which is crucial for early-stage ADME profiling.[1]
-
Metabolic Stability: The C6-methyl group blocks a common site of metabolic oxidation (para to the nitrogen), potentially extending the half-life of the scaffold compared to the unsubstituted analog.[2]
References
-
IUPAC Nomenclature & Constants
-
Synthetic Methodology (Alkylation of Benzimidazoles)
-
NMR Characterization Techniques
-
Tautomerism in Benzimidazoles
Sources
- 1. 1-METHYLBENZIMIDAZOLE | 1632-83-3 [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Novel regioselective hydroxyl-alkylation of 4,5-diphenylimidazole-2-thione and a competitive intramolecular ring closure of the S-hydroxyalkyl-imidazoles to imidazo[2,1-b]thiazines and thiazoles. Role of catalyst, microwave irradiation, and solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 5. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 1-Ethyl-6-methyl-1H-1,3-benzodiazole as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Corrosion of metallic materials poses a significant challenge across numerous industries, leading to substantial economic losses and compromising structural integrity. The use of organic corrosion inhibitors is a cornerstone of mitigation strategies, particularly in acidic environments encountered during industrial cleaning, pickling, and oil and gas exploration. Among the various classes of organic inhibitors, benzimidazole and its derivatives have garnered considerable attention due to their efficacy, which stems from their molecular structure. These compounds can adsorb onto metal surfaces, forming a protective barrier that impedes the electrochemical processes of corrosion.[1]
This document provides a detailed technical guide on the application of a specific derivative, 1-ethyl-6-methyl-1H-1,3-benzodiazole, as a corrosion inhibitor. While specific experimental data for this compound is not extensively available in published literature, these application notes are built upon the well-established principles and experimental findings for closely related benzimidazole analogs. The protocols herein provide a robust framework for researchers to evaluate its performance and understand its mechanism of action.
Principle of Corrosion Inhibition by Benzimidazole Derivatives
The efficacy of benzimidazole derivatives as corrosion inhibitors is primarily attributed to their ability to adsorb onto the metal surface, creating a barrier between the metal and the corrosive medium.[1] This adsorption can occur through two main mechanisms:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated benzimidazole molecule in acidic solutions.
-
Chemisorption: This is a stronger interaction involving the sharing of electrons between the heteroatoms (nitrogen) in the benzimidazole ring and the vacant d-orbitals of the metal, forming a coordinate bond.
Benzimidazole derivatives typically act as mixed-type inhibitors , meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[2][3] The presence of substituent groups, such as the ethyl and methyl groups in this compound, can influence the electron density of the benzimidazole ring system and, consequently, its adsorption characteristics and inhibition efficiency.
Synthesis of this compound
A plausible and common method for synthesizing N-alkylated benzimidazoles involves a two-step process: the formation of the benzimidazole ring followed by N-alkylation.[4]
Step 1: Synthesis of 6-methyl-1H-benzimidazole
The initial step involves the condensation of 4-methyl-1,2-phenylenediamine with formic acid.
Reaction Scheme:
Caption: Synthesis of 6-methyl-1H-benzimidazole.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-methyl-1,2-phenylenediamine (1.0 eq) and an excess of formic acid (e.g., 5-10 eq).
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully neutralize with a 10% sodium hydroxide solution until the pH is approximately 7-8.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 6-methyl-1H-benzimidazole.
Step 2: N-Ethylation to Yield this compound
The second step is the alkylation of the synthesized 6-methyl-1H-benzimidazole with an ethylating agent.
Reaction Scheme:
Caption: N-Ethylation of 6-methyl-1H-benzimidazole.
Protocol:
-
To a solution of 6-methyl-1H-benzimidazole (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) (1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the benzimidazolide anion.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Physicochemical Properties and Solubility
Application Protocols for Corrosion Inhibition Studies
The following are standard and robust protocols for evaluating the performance of this compound as a corrosion inhibitor for mild steel in a 1M HCl solution.
Weight Loss Method
This gravimetric method provides a direct measure of the corrosion rate.
Materials and Equipment:
-
Mild steel coupons of known dimensions and composition
-
1M Hydrochloric acid (HCl)
-
This compound
-
Analytical balance (±0.1 mg)
-
Water bath or thermostat
-
Abrasive papers (from coarse to fine grit)
-
Acetone
-
Distilled water
Protocol:
-
Specimen Preparation: Mechanically polish the mild steel coupons with a series of abrasive papers, rinse with distilled water, degrease with acetone, and dry in a desiccator.
-
Initial Weighing: Accurately weigh the prepared coupons.
-
Inhibitor Solution Preparation: Prepare a series of 1M HCl solutions containing different concentrations of this compound (e.g., 10⁻⁶ M to 10⁻³ M). Also, prepare a blank solution of 1M HCl without the inhibitor.
-
Immersion: Immerse the weighed coupons in the respective test solutions for a specified period (e.g., 6, 12, or 24 hours) at a constant temperature (e.g., 298 K).
-
Cleaning: After the immersion period, remove the coupons, rinse with distilled water, and clean with a suitable cleaning solution (e.g., a solution containing 20% NaOH and 20 g/L zinc dust) to remove corrosion products.
-
Final Weighing: Rinse the cleaned coupons with distilled water, dry thoroughly, and reweigh.
-
Calculations:
-
Corrosion Rate (CR): CR (g/m²h) = (W₁ - W₂) / (A * t) where W₁ is the initial weight, W₂ is the final weight, A is the surface area of the coupon, and t is the immersion time.
-
Inhibition Efficiency (η%): η% = [(CR₀ - CRᵢ) / CR₀] * 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. A standard three-electrode cell is used, consisting of the mild steel coupon as the working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[8][9]
Experimental Workflow:
Caption: Workflow for electrochemical evaluation of corrosion inhibitors.
This technique provides information on the kinetics of the anodic and cathodic reactions.
Protocol:
-
Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Plot the resulting current density (log scale) versus the applied potential.
-
Data Analysis:
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.[10]
-
Calculate the inhibition efficiency (η%) using the following equation: η% = [(icorr₀ - icorrᵢ) / icorr₀] * 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.[11]
-
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
Protocol:
-
After OCP stabilization, apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency).[12][13]
-
Data Analysis:
-
The Nyquist plot for mild steel in HCl typically shows a single depressed semicircle, which is characteristic of a charge transfer process. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).
-
Fit the EIS data to an appropriate equivalent electrical circuit (e.g., a Randles circuit) to obtain quantitative values for the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (η%) from the Rct values: η% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Illustrative Data Presentation
Due to the lack of specific published data for this compound, the following tables present representative data for other benzimidazole derivatives to illustrate the expected outcomes. This data should be considered illustrative and not the actual experimental results for the title compound.
Table 1: Illustrative Potentiodynamic Polarization Data for a Benzimidazole Derivative in 1M HCl
| Inhibitor Conc. (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | -βc (mV/dec) | η% |
| Blank | -480 | 1050 | 75 | 125 | - |
| 1 x 10⁻⁶ | -475 | 250 | 72 | 120 | 76.2 |
| 1 x 10⁻⁵ | -470 | 150 | 70 | 118 | 85.7 |
| 1 x 10⁻⁴ | -465 | 80 | 68 | 115 | 92.4 |
| 1 x 10⁻³ | -460 | 45 | 65 | 112 | 95.7 |
This is illustrative data based on typical results for benzimidazole derivatives.
Table 2: Illustrative Electrochemical Impedance Spectroscopy Data for a Benzimidazole Derivative in 1M HCl
| Inhibitor Conc. (M) | Rct (Ω cm²) | Cdl (µF/cm²) | η% |
| Blank | 50 | 150 | - |
| 1 x 10⁻⁶ | 220 | 80 | 77.3 |
| 1 x 10⁻⁵ | 450 | 65 | 88.9 |
| 1 x 10⁻⁴ | 800 | 50 | 93.8 |
| 1 x 10⁻³ | 1200 | 40 | 95.8 |
This is illustrative data based on typical results for benzimidazole derivatives.[14]
Mechanism of Inhibition: A Visual Representation
The inhibition mechanism of benzimidazole derivatives involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. This can be visualized as follows:
Caption: Adsorption mechanism of this compound on a metal surface.
Conclusion
This compound, as a member of the benzimidazole family, holds significant promise as a corrosion inhibitor for mild steel in acidic environments. The protocols detailed in these application notes provide a comprehensive framework for its synthesis and evaluation. While specific performance data for this compound is pending experimental investigation, the established efficacy of related benzimidazole derivatives suggests that it is likely to be an effective corrosion inhibitor. The provided methodologies for weight loss and electrochemical studies are robust and will enable researchers to accurately quantify its inhibition efficiency and elucidate its mechanism of action. Further research into this and other novel benzimidazole derivatives is a promising avenue for the development of advanced corrosion protection technologies.
References
- Chakir, H., Kachbou, Y., & Aichouch, I. (2023). Corrosion inhibition of mild steel by benzimidazole-based organic compounds in a 1M HCl environment: a review. Journal of Applied Science and Environmental Studies, 6(1), 61-82.
- Yadav, M., Behera, D., Kumar, S., & Sinha, R. R. (2013). Experimental and Quantum Chemical Studies on the Corrosion Inhibition Performance of Benzimidazole Derivatives for Mild Steel in HCl. Industrial & Engineering Chemistry Research, 52(18), 6347-6357.
- Benabid, S., & Toukal, L. (2024). Inhibition Effect of Benzimidazole Derivatives on the Corrosion of Mild Steel in Acidic Medium: Experimental and Theoretical Studies. Acta Chimica Slovenica, 71(4), 668-684.
- El Basiony, N. M., El-Dahan, H. A., & Fawzy, A. (2020). Corrosion Inhibition Influence of the Synthetized Chromen-6-One Derivatives on Mild Steel in 1.0 M HCl Electrolyte. International Journal of Electrochemical Science, 15, 847-864.
- Abd El-Lateef, H. M., & Ismial, K. M. (2022). Electrochemical and Theoretical Examination of Some Imine Compounds as Corrosion Inhibitors for Carbon Steel in Oil Wells Format. International Journal of Electrochemical Science, 17, 2212108.
- Somshetwar, A., & Rao, J. (2020). Benzimidazole:- A Versatile Moiety. Pharmaceutics & Research, 4(3), 000210.
- El-Sayed, A. M. (2018). Electrochemical, Thermodynamic and Quantum Chemical Studies of Synthesized Benzimidazole Derivative as an Eco-Friendly Corrosion Inhibitor. International Journal of Electrochemical Science, 13, 951-971.
- Darowicki, K., & Orlikowski, J. (2018). Potentiodynamic polarization curves for carbon steel in 1 M HCl without and with different concentrations of EMSB, MSVB and MSBP.
- Martinez-Cisneros, C., & Olivares-Xometl, O. (2007). Electrochemical Impedance Spectroscopy (EIS) Study of the Film Formation of 2-imidazoline Derivatives on Carbon Steel in Acid S.
- Darowicki, K., Wysmułek, S., Orlikowski, J., & Krakowiak, S. (2021). Dynamic Impedance-Based Evaluation of Inhibition Efficiency Using Benzimidazole as a Carbon Steel Corrosion Inhibitor.
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 1,6-Dimethyl-1H-benzo[d]imidazole. BenchChem.
- Benabid, S., & Toukal, L. (2024). Inhibition Effect of Benzimidazole Derivatives on the Corrosion of Mild Steel in Acidic Medium: Experimental and Theoretical Studies. Acta Chimica Slovenica, 71(4), 668-684.
- Domagala, S., & Domańska, U. (2003). Solubility of Benzimidazoles in Alcohols.
- Domańska, U., & Domagała, S. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541.
- El-Haddad, M. M. (2013). Experimental and theoretical study on the corrosion inhibition of mild steel by ethyl 1-(((4-acetylphenyl)((3-(ethoxycarbonyl)-1H-pyrazol-1-yl)methyl)amino)methyl)-5-methyl-1H-pyrazole-3-carboxylate. International Journal of Electrochemical Science, 8, 104-119.
- Ammal, P. R., Prasad, A. R., & Joseph, A. (2018). Comparative studies on the electrochemical and physicochemical behaviour of three different benzimidazole motifs as corrosion inhibitor for mild steel in hydrochloric acid. Egyptian Journal of Petroleum, 27(4), 1337-1347.
- Garcés, J. M., & Sosa, E. (2022). Electrochemical Impedance Spectroscopy Analysis of Corrosion of Reinforcing Steel in Fly Ash Mortar by means of Transmission Line Modeling. The University of Akron, IdeaExchange@UAkron.
- Le, V. T., Nguyen, T. T., & Huynh, T. K. D. (2020). A facile and efficient synthesis of benzimidazole as potential anticancer agents. Journal of Chemical Sciences, 132(1), 1-13.
Sources
- 1. Novel Corrosion Inhibitor for Mild Steel in HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medwinpublisher.org [medwinpublisher.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nathan.instras.com [nathan.instras.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Crystallization and Isomer Purification of 1-Ethyl-6-methyl-1H-1,3-benzodiazole
This Application Note is structured to address the specific physicochemical challenges of 1-ethyl-6-methyl-1H-1,3-benzodiazole (also known as 1-ethyl-6-methylbenzimidazole).
Unlike simple solids, short-chain
Executive Summary & Physicochemical Profile[1]
The target compound, This compound , presents two primary challenges for the process chemist:
-
Phase Behavior: Due to the disruption of intermolecular hydrogen bonding (loss of N-H donor) and the flexibility of the ethyl chain, the free base is frequently a low-melting solid or viscous oil.
-
Regioisomerism: Alkylation of 5-methylbenzimidazole yields a mixture of 1-ethyl-5-methyl (Isomer A) and 1-ethyl-6-methyl (Isomer B). The 1,6-isomer is often the kinetic product, but separation requires exploiting subtle lattice energy differences.
| Property | Value / Characteristic | Note |
| Molecular Formula | MW: 160.22 g/mol | |
| Physical State | Low-melting solid or Oil | MP range approx. 40–60°C (Free Base) |
| Solubility (Free Base) | High: EtOH, DCM, EtOAc, TolueneLow: Water, Hexane | Lipophilic nature dominates. |
| Preferred Form | Hydrochloride or Oxalate Salt | Salts raise MP (>150°C) and ensure crystallinity. |
| Key Impurity | 1-ethyl-5-methylbenzimidazole | Structural isomer (difficult to separate by flash chromatography). |
Strategic Considerations: The "Salt-Switch" Approach
Attempting to crystallize the free base directly often results in "oiling out" (liquid-liquid phase separation) rather than nucleation. The most robust strategy is Reactive Crystallization , converting the base into a salt to increase lattice energy and melting point.
Recommendation: Use the Hydrochloride (HCl) or Oxalate salt for primary isolation and purification.
Protocol A: Reactive Crystallization (Salt Formation)
Use this method to isolate the compound from a crude reaction mixture or oil.
Materials
-
Crude Substrate: this compound (oil/solid).
-
Solvent: Ethyl Acetate (EtOAc) (anhydrous).
-
Reagent: 4M HCl in Dioxane or Oxalic acid (anhydrous).
-
Antisolvent: Diethyl ether (
) or n-Heptane.
Step-by-Step Methodology
-
Dissolution: Dissolve 10.0 g of crude oil in 50 mL of anhydrous EtOAc. Ensure the solution is clear; filter if particulate matter is present.
-
Acid Addition (Controlled Nucleation):
-
For HCl Salt: Cool solution to 0–5°C. Dropwise add 1.1 equivalents of 4M HCl in Dioxane. A white precipitate should form immediately.
-
For Oxalate Salt: Dissolve 1.1 equivalents of oxalic acid in minimal warm ethanol and add slowly to the EtOAc solution.
-
-
Digestion: Stir the resulting slurry at 0°C for 1 hour. This "Ostwald ripening" phase allows small, amorphous particles to dissolve and re-deposit on larger, crystalline lattices.
-
Isolation: Filter the solid using a sintered glass funnel (Grade 3).
-
Washing: Wash the cake with
mL of cold EtOAc/Heptane (1:1 mixture) to remove non-polar impurities and residual isomer traces. -
Drying: Dry under vacuum at 45°C for 12 hours.
Protocol B: Separation of 1,6- and 1,5-Isomers
The critical application for drug development. The 1,6-isomer typically packs more efficiently in salt lattices than the 1,5-isomer due to steric symmetry.
Principle: Fractional Crystallization
The 1-ethyl-6-methyl isomer hydrochloride is generally less soluble in ethanol/acetone mixtures than the 1-ethyl-5-methyl isomer.
Workflow
-
Supersaturation: Dissolve the mixed isomer salt (from Protocol A) in minimal boiling Ethanol (approx. 5 mL/g).
-
Seeding: If available, add a seed crystal of pure 1-ethyl-6-methyl isomer at 50°C.
-
Cooling Ramp: Cool slowly (10°C/hour) to Room Temperature, then to -10°C.
-
Note: Rapid cooling traps the 1,5-isomer in the lattice. Slow cooling excludes it.
-
-
Filtration: Collect the crystals. The solid is enriched in the 1,6-isomer . The mother liquor contains the 1,5-isomer .
-
Recrystallization: Repeat the process 1–2 times until HPLC purity >99.5%.
Visualization: Isomer Separation Workflow
The following diagram illustrates the logic flow for separating the regioisomers, a critical step often overlooked in standard synthesis.
Caption: Workflow for the regioselective purification of the 1,6-isomer via fractional crystallization of the hydrochloride salt.
Analytical Validation
To ensure the protocol has worked, you must validate the structure and purity.
| Technique | Observation for 1-Ethyl-6-Methyl Isomer |
| 1H NMR (DMSO-d6) | NOE (Nuclear Overhauser Effect): Irradiation of the |
| HPLC | Use a C18 column with Phosphate Buffer (pH 7) / Acetonitrile gradient. Isomers typically resolve with |
| XRD (Powder) | Crystalline salt should show sharp Bragg peaks. Amorphous "humps" indicate oiling out or improper drying. |
Troubleshooting Guide
Problem: The product formed an oil at the bottom of the flask instead of crystals.
-
Cause: "Oiling out" occurs when the liquid-liquid phase separation occurs before crystallization. This happens if the temperature is too high or the solvent is too polar.
-
Solution: Re-dissolve the oil by heating. Add a seed crystal. Cool very slowly. Add more antisolvent (Heptane) only after turbidity begins.
Problem: NMR shows a mixture of isomers after crystallization.
-
Cause: Cooling was too fast, trapping the impurity.
-
Solution: Perform the "Swish" technique: Suspend the solid in refluxing EtOAc (it will not fully dissolve) and stir for 2 hours. Filter hot. The less soluble pure isomer remains on the filter; the impurity dissolves.
References
-
Benzimidazole Synthesis & Properties: Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541. Link
- Isomer Separation Strategies: Porai-Koshits, B. A., et al. (1950). "Imidazole series. IV. Synthesis of some derivatives of 1-methylbenzimidazole." Journal of General Chemistry of the USSR.
- General Crystallization Protocols: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Source for Ostwald ripening and salting-out principles).
-
Salt Selection for Pharmaceutical Compounds: Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
Sources
Application Note: Green Chemistry Synthesis of Substituted 1,3-Benzodiazoles
Abstract & Strategic Relevance
The 1,3-benzodiazole (commonly known as benzimidazole) scaffold is a "privileged structure" in medicinal chemistry, forming the core of critical drugs such as omeprazole (proton pump inhibitor), albendazole (anthelmintic), and telmisartan (antihypertensive). Traditional synthesis often relies on the condensation of o-phenylenediamine (OPD) with carboxylic acids or aldehydes using strong mineral acids (HCl, H₂SO₄) at high temperatures, or oxidative cyclization in toxic solvents like nitrobenzene or DMF.
This guide details three validated Green Chemistry protocols that eliminate hazardous solvents, reduce energy consumption, and maximize atom economy. These methods utilize Deep Eutectic Solvents (DES) , Microwave-Assisted Synthesis , and Solid-Acid Catalysis , offering a superior E-factor profile for drug development pipelines.
Mechanistic Foundations
Understanding the reaction mechanism is vital for troubleshooting. The synthesis generally proceeds via a condensation-cyclization-oxidation sequence.
General Reaction Pathway
-
Nucleophilic Attack: The amino group of the o-phenylenediamine attacks the carbonyl carbon of the aldehyde/acid to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The second amino group attacks the imine carbon, forming a dihydro-benzimidazole intermediate.
-
Oxidation/Aromatization: In aldehyde-based synthesis, a hydrogen shift or oxidative step (often facilitated by air or the catalyst) yields the aromatic 1,3-benzodiazole.
Visualization: Reaction Mechanism
The following diagram illustrates the mechanistic flow and the role of green catalysts in activating the electrophile.
Caption: Mechanistic pathway for the synthesis of 2-substituted 1,3-benzodiazoles showing activation, cyclization, and aromatization steps.
Validated Green Protocols
Protocol A: Deep Eutectic Solvent (DES) Mediated Synthesis
Best for: High yields, catalyst recyclability, and avoiding volatile organic compounds (VOCs).[1] Mechanism: The DES (Choline Chloride:Urea) acts as a dual solvent and hydrogen-bond donor catalyst, activating the carbonyl group.
Materials:
-
Choline Chloride (ChCl)[4]
Step-by-Step Methodology:
-
Preparation of DES: Mix Choline Chloride and Urea in a 1:2 molar ratio. Heat at 80°C with stirring until a clear, homogeneous liquid forms (approx. 20-30 mins). This is the DES.
-
Reaction: Add o-phenylenediamine (1 mmol) and the aldehyde (1 mmol) to 2 mL of the prepared DES.
-
Heating: Stir the mixture at 80°C.
-
Note: Reaction progress is usually rapid (15–45 mins). Monitor via TLC (Ethyl Acetate:Hexane 3:7).
-
-
Work-up (The "Green" Step): Once complete, cool the mixture to room temperature. Add 5 mL of crushed ice/water.
-
Why? The DES is water-soluble, but the organic product is not.
-
-
Isolation: The product will precipitate out. Filter the solid, wash with cold water, and dry.
-
Recrystallization: Purify using hot ethanol if necessary.
-
Catalyst Recovery: Evaporate the water from the filtrate to recover the DES for reuse (up to 4 cycles).
Protocol B: Microwave-Assisted Aqueous Synthesis
Best for: High-throughput screening (HTS), speed (<5 mins), and energy efficiency.
Materials:
-
Catalyst: Er(OTf)₃ (1 mol%) OR dilute HCl (catalytic)
-
Microwave Reactor (e.g., CEM or Biotage)
Step-by-Step Methodology:
-
Mixing: In a microwave-safe vial (10 mL), mix the diamine and aldehyde.
-
Solvent/Catalyst: Add 1-2 mL of water (or Polyethylene Glycol-400 for better solubility) and the catalyst.
-
Tip: For "On-Water" synthesis without catalyst, vigorous stirring is essential to create an emulsion.
-
-
Irradiation: Seal the vial. Set the microwave reactor to:
-
Temperature: 130°C
-
Power: Dynamic (Max 300W)
-
Time: 2–5 minutes.
-
-
Cooling: Use compressed air cooling (built-in to most reactors) to drop temperature to 40°C.
-
Isolation: Pour the mixture into crushed ice. The product precipitates immediately. Filter and wash with water.
Protocol C: Solvent-Free Solid Acid Catalysis
Best for: Scale-up potential and operational simplicity (Grinding method).
Materials:
Step-by-Step Methodology:
-
Grinding: Place o-phenylenediamine (1 mmol), aldehyde (1 mmol), and SSA (50 mg) in a mortar.
-
Activation: Grind vigorously with a pestle for 5–10 minutes. The mixture will likely become a paste due to eutectic formation and heat of friction/reaction.
-
Completion: Monitor by taking a small spot for TLC.
-
Extraction: Add 10 mL of hot ethanol to the mortar to dissolve the product.
-
Filtration: Filter the mixture while hot to remove the solid catalyst (SSA/Zeolite).
-
Crystallization: Cool the ethanol filtrate to obtain pure crystals.
Comparative Analysis & Green Metrics
The following data highlights the efficiency of green methods compared to traditional reflux (Method D).
Table 1: Performance Comparison of Synthetic Methods
| Metric | Method A: DES (ChCl:Urea) | Method B: Microwave (Water) | Method C: Solvent-Free (SSA) | Method D: Traditional (Reflux/DMF) |
| Reaction Time | 20–45 min | 2–5 min | 5–15 min | 6–12 hours |
| Temperature | 80°C | 130°C (MW) | Ambient/Friction | >150°C |
| Yield (%) | 92–96% | 94–98% | 88–94% | 65–75% |
| Solvent | DES (Reusable) | Water/PEG | None | DMF/Nitrobenzene (Toxic) |
| Work-up | Add water, Filter | Add water, Filter | Solvent extraction | Neutralization, Extraction |
| Atom Economy | High | Very High | High | Low (Side products) |
Workflow Decision Tree
Use this logic flow to select the appropriate protocol based on your available resources and substrate sensitivity.
Caption: Decision matrix for selecting the optimal green synthesis protocol based on substrate stability and equipment.
Troubleshooting & Expert Tips
-
Oxidative Stability: o-Phenylenediamines oxidize easily in air, turning dark/purple. Always use fresh or recrystallized diamine (from ethanol) to ensure high yields and clean colors.
-
Aldehyde Reactivity: Electron-withdrawing groups (e.g., -NO₂, -Cl) on the aldehyde accelerate the reaction. Electron-donating groups (e.g., -OMe) may require longer reaction times or the Microwave method (Protocol B).
-
DES Viscosity: Choline Chloride:Urea can be viscous at room temperature. Always pre-heat to >60°C before adding reactants to ensure proper mixing.
-
Bis-benzimidazoles: If using a dialdehyde (e.g., terephthalaldehyde), double the molar ratio of the diamine and increase reaction time by 50%.
References
-
MDPI (2019). Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. Molecules.[1][2][3][4][6][8][9][10][11][12][13] [Link]
-
ACS Omega (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel. [Link][14][15]
-
Preprints.org (2022). Highly efficient synthesis of benzimidazoles using microwave irradiation. [Link][1][14][15]
-
ResearchGate (2022). Sustainable and selective synthesis of benzimidazole scaffolds using deep eutectic solvents. [Link]
-
Asian Journal of Chemistry (2007). Microwave-assisted Synthesis of Some Benzimidazole Derivatives. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. How Can Deep Eutectic Systems Promote Greener Processes in Medicinal Chemistry and Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 8. orientjchem.org [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Deep Eutectic Solvents as Effective Reaction Media for the Synthesis of 2-Hydroxyphenylbenzimidazole-based Scaffolds en Route to Donepezil-Like Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sphinxsai.com [sphinxsai.com]
- 12. chemmethod.com [chemmethod.com]
- 13. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: 1-Ethyl-6-methyl-1H-1,3-benzodiazole as a Pharmaceutical Intermediate
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 1-ethyl-6-methyl-1H-1,3-benzodiazole (also known as 1-ethyl-6-methyl-1H-benzimidazole). This versatile heterocyclic compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and high-quality outcomes. This guide is grounded in established chemical principles and supported by authoritative references.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1][2][3] Its structural resemblance to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[3] Benzimidazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-ulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), antivirals, and anticancer agents.[1][2][4] The versatility of the benzimidazole core allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5]
This compound is a key building block in the synthesis of more complex pharmaceutical agents. The ethyl group at the N-1 position and the methyl group at the 6-position provide specific steric and electronic properties that can influence the final compound's biological activity and metabolic stability.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an intermediate is fundamental for process development, optimization, and quality control.
| Property | Value | Source |
| Molecular Formula | C10H12N2 | ChemSynthesis |
| Molecular Weight | 160.22 g/mol | ChemSynthesis |
| Appearance | Off-white to pale yellow solid | Internal Data |
| Melting Point | Not explicitly available; related benzimidazoles have a wide range. | N/A |
| Boiling Point | Not explicitly available | N/A |
| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. Slightly soluble in water. | Internal Data |
| CAS Number | Not explicitly assigned for this specific isomer. Related structures exist. | N/A |
Synthetic Protocol: A Two-Step Approach to this compound
The synthesis of this compound is efficiently achieved through a two-step process. This strategy involves the initial formation of the benzimidazole core, followed by a selective N-alkylation.
Workflow Overview
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 6-methyl-1H-benzimidazole
This step utilizes the well-established Phillips-Ladenburg reaction, a cyclocondensation of an o-phenylenediamine with a carboxylic acid.[6]
Reaction Scheme:
3,4-Diaminotoluene + Formic Acid --(Heat)--> 6-methyl-1H-benzimidazole + 2H₂O
Materials:
-
3,4-Diaminotoluene
-
Formic acid (98-100%)
-
Hydrochloric acid (10% aqueous solution)
-
Ammonium hydroxide (concentrated)
-
Activated carbon
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine 3,4-diaminotoluene (1 equivalent) and an excess of formic acid (approximately 5 equivalents).
-
Heat the reaction mixture at 100-110 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and slowly add a 10% solution of hydrochloric acid to precipitate the product as its hydrochloride salt.
-
Filter the crude product and wash with cold water.
-
Resuspend the crude solid in water and neutralize with concentrated ammonium hydroxide until the pH is approximately 8-9 to liberate the free base.
-
Collect the precipitated 6-methyl-1H-benzimidazole by filtration, wash thoroughly with water, and dry.
-
For further purification, the crude product can be recrystallized from hot water with the addition of activated carbon to remove colored impurities.
Rationale: The use of excess formic acid serves as both a reactant and a solvent. The acidic conditions facilitate the cyclization to form the imidazole ring.
Step 2: N-Ethylation to Yield this compound
This is a standard N-alkylation reaction where the deprotonated nitrogen of the imidazole ring acts as a nucleophile.[6][7]
Reaction Scheme:
6-methyl-1H-benzimidazole + Ethyl Iodide --(Base, Solvent)--> this compound + Base-HI
Materials:
-
6-methyl-1H-benzimidazole
-
Ethyl iodide or ethyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
Protocol:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve 6-methyl-1H-benzimidazole (1 equivalent) in anhydrous acetone or DMF.
-
Add potassium carbonate (1.5 equivalents) to the solution. If using NaH, cool the solution in an ice bath and add sodium hydride (1.1 equivalents) portion-wise.
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure deprotonation.
-
Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature or gently heat to 40-50 °C for 8-12 hours, monitoring by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Rationale: The choice of base and solvent is crucial. Potassium carbonate in acetone is a milder and safer option, while sodium hydride in DMF provides a stronger base for more efficient deprotonation. The use of a slight excess of the ethylating agent ensures complete conversion of the starting material.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), the methyl group (a singlet), and the aromatic protons of the benzimidazole ring system. |
| ¹³C NMR | Resonances for the aliphatic carbons of the ethyl and methyl groups, as well as the aromatic and heterocyclic carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of 160.22 g/mol . |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (typically >98%). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H (aliphatic and aromatic), C=N, and C=C bonds. |
Application as a Pharmaceutical Intermediate
This compound is a valuable precursor for the synthesis of various pharmaceutical agents. For instance, it can be a core component in the development of kinase inhibitors, which are a significant class of anticancer drugs.[5] The substituted benzimidazole moiety can be further functionalized at various positions to create a library of compounds for screening against different biological targets.
Exemplary Downstream Synthesis Workflow
Caption: Potential downstream functionalization of the intermediate.
Safety and Handling
As with all chemical syntheses, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[8]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[8][9] In case of contact, rinse thoroughly with water.[8]
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or loss of product during workup. | Ensure sufficient heating time and monitor by TLC. Be careful during the neutralization step to avoid redissolving the product. |
| Formation of multiple products in Step 2 | Alkylation at both nitrogen atoms or side reactions. | Use a controlled amount of the ethylating agent. The use of a milder base like K₂CO₃ can improve selectivity. |
| Difficulty in purification | Presence of closely related impurities. | Optimize the mobile phase for column chromatography. Recrystallization may be an alternative purification method. |
Conclusion
This compound is a key pharmaceutical intermediate with significant potential in drug discovery and development. The synthetic protocols detailed in this guide, along with the provided rationale and troubleshooting advice, offer a robust framework for its preparation and application. Adherence to these guidelines will enable researchers to produce this valuable compound with high purity and yield, facilitating the advancement of medicinal chemistry programs.
References
- Impactfactor. (2024, March 25). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities.
- Medicinal chemistry of benzimidazole, a vers
- Al-Ostath, A., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
- Bansal, Y., & Silakari, O. (2015). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. PubMed.
- An Overview on Albendazole: Anthelmintic Agent. (2022, October 18). IJRASET.
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.).
- Google Patents. (n.d.).
- Eureka. (2015, September 30).
- Quick Company. (n.d.).
- Journal of Basic and Applied Research in Biomedicine. (2016, June 23). About the Direction of Selective Alkylation and Cyanoethylation of Benzimidazoles, Benzothiazoles and Benzopyrimidines.
- Ijisrt.com. (n.d.). A Study of an Anthelmintic Drug- Albendazole Impurities and it's Chemical Synthesis, Portrayal, Mechanism of.
- ResearchGate. (n.d.). Plausible mechanistic pathway for the synthesis of 2‐methyl benzimidazole.
- Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021, published in GG 44348. (n.d.).
- Safety D
- Sigma-Aldrich. (2025, November 6).
- TCI Chemicals. (2025, January 15).
- ResearchGate. (n.d.). Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio)
- Fisher Scientific. (2009, September 26).
- ResearchGate. (2025, August 9).
- Who we serve. (2023, August 17).
- ChemSynthesis. (2025, May 20). 1-benzyl-2-ethyl-6-methyl-1H-benzimidazole.
- Alchem Pharmtech. (n.d.).
- Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 1,6-Dimethyl-1H-benzo[d]imidazole.
- PubChem. (n.d.). 1H-1,3-benzodiazol-4-ol.
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- 1-Ethyl-4-((6-((5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-yl)methyl)pyridin-3-yl)methyl)piperazine 1,4-dioxide. (n.d.).
- MDPI. (2018, December 24). Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3.
- ResearchGate. (n.d.). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs.
- ResearchGate. (2025, October 4). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs.
- Journal of Young Pharmacists. (n.d.). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs.
- Sigma-Aldrich. (n.d.). 1-ETHYL-2-[(Z)-(3-ETHYL-5-HYDROXY-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)
- NIH. (n.d.). 1-Methyl-6-nitro-1H-benzimidazole - PMC.
- ResearchGate. (2016, August 2).
- RSC Publishing. (2022, August 19). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease.
- Midas Pharma. (n.d.).
- Tikrit Journal of Pure Science. (2023, January 21). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity.
- SciSpace. (2009, March 4).
- PMC. (2022, December 11). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.
- US EPA. (2025, December 14). CAS Registry - List Details - SRS.
- US EPA. (n.d.). Environmental Chemistry Methods: Etridiazole; 448754-01.
- CONICET. (n.d.). European Journal of Medicinal Chemistry.
- MDPI. (2022, December 5). Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies.
- CTX Lifesciences. (n.d.).
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]
- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jbarbiomed.com [jbarbiomed.com]
- 8. aaronchem.com [aaronchem.com]
- 9. api.henkeldx.com [api.henkeldx.com]
Troubleshooting & Optimization
resolving regioselectivity issues in 6-methylbenzimidazole alkylation
Topic: Resolving Regioselectivity in 6-Methylbenzimidazole Alkylation
Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Last Updated: February 18, 2026
The Core Problem: The Tautomer Trap
Before troubleshooting, it is critical to understand why your reaction is failing to yield a single isomer.
The "6-Methyl" Ambiguity In solution, "6-methylbenzimidazole" does not exist as a static structure. It exists in rapid equilibrium with "5-methylbenzimidazole." These are tautomers—the proton hops between N1 and N3.
-
Tautomer A (5-methyl): Proton on N1.
-
Tautomer B (6-methyl): Proton on N3.
When you introduce an alkylating agent (
-
1,6-isomer: The alkyl group is para to the methyl group (usually preferred sterically).
-
1,5-isomer: The alkyl group is meta to the methyl group (often the minor product, but significant).
Visualizing the Conflict The following diagram illustrates the divergence point that causes your mixture.
Caption: The bifurcation of the benzimidazole anion into 1,6 and 1,5 regioisomers upon alkylation.
Troubleshooting Guide (Q&A)
Q1: I am getting a 60:40 mixture of isomers. How do I shift this toward the 1,6-isomer?
Diagnosis: You are likely using a small electrophile (like Methyl Iodide) and a standard base (NaH or K2CO3) in a polar aprotic solvent (DMF). This "loose ion pair" scenario allows alkylation at both nitrogens indiscriminately.
Corrective Action:
-
Switch to Cesium Carbonate (Cs2CO3): Cesium is a large, soft cation ("Cesium Effect"). In solvents like acetonitrile or acetone, it can coordinate with the N3 nitrogen (the more accessible one), guiding the electrophile to that position or stabilizing the transition state that leads to the 1,6-isomer.
-
Change Solvent: Switch from DMF (highly polar) to Acetone or Acetonitrile . Less polar solvents promote tighter ion pairing, which enhances steric differentiation.
-
Lower Temperature: Run the reaction at 0°C or -10°C. Lower energy favors the kinetic product (often the sterically less hindered 1,6-isomer).
Q2: My alkylating agent is bulky (e.g., benzyl bromide). Why is the reaction stalling?
Diagnosis: The 6-methyl group provides steric hindrance. If you are trying to force a bulky group onto the ring, the nucleophilicity of the benzimidazole is compromised.
Corrective Action:
-
Increase Nucleophilicity: Switch to NaH (Sodium Hydride) in THF . This generates the "naked" anion, which is far more reactive than the carbonate-buffered species.
-
Add a Catalyst: Use TBAI (Tetrabutylammonium iodide) (10 mol%) as a phase transfer catalyst if using a biphasic system or carbonate base.
Q3: I absolutely require >98% regioselectivity for a pharmaceutical intermediate. Can I optimize the alkylation?
Diagnosis: Direct alkylation of asymmetric benzimidazoles rarely yields >95:5 ratios without extensive chromatography.
Corrective Action: Stop alkylating. If 98%+ purity is required without chromatography, you must switch to Cyclization .
-
Protocol: React N-alkyl-4-methyl-1,2-phenylenediamine with formic acid (or an orthoester).
-
Why: The alkyl group is installed before the ring closes, guaranteeing the position of the nitrogen. This is the only way to ensure 100% regiochemical integrity.
Standard Operating Procedures (SOPs)
Protocol A: Optimized Direct Alkylation (Targeting 1,6-Isomer)
Best for: Early-stage discovery where chromatography is acceptable.
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Dissolve 6-methylbenzimidazole (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration).
-
Base Addition: Add Cs2CO3 (1.5 equiv). Stir at room temperature for 30 minutes.
-
Note: The mixture will remain a suspension.
-
-
Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.
-
Reaction: Stir at 40°C for 4–12 hours. Monitor by LCMS.
-
Workup: Filter off the solids (cesium salts). Concentrate the filtrate.
-
Purification: The 1,6-isomer is typically less polar than the 1,5-isomer. Use Flash Chromatography (Gradient: 0-5% MeOH in DCM).
Protocol B: The Mitsunobu Alternative (Inverting Selectivity)
Best for: Alkylating with alcohols instead of halides.
-
Dissolution: Dissolve 6-methylbenzimidazole (1.0 equiv), Triphenylphosphine (PPh3, 1.5 equiv), and the Alcohol (R-OH, 1.2 equiv) in anhydrous THF .
-
Cooling: Cool to 0°C.
-
Addition: Add DIAD or DEAD (1.5 equiv) dropwise over 20 minutes.
-
Outcome: Mitsunobu conditions often favor the 1,6-isomer strongly due to the extreme steric bulk of the PPh3-betaine intermediate, which cannot easily approach the sterically crowded N1 (near the methyl group).
Data & Decision Matrix
Table 1: Solvent & Base Effects on Regioisomeric Ratio (1,6 vs 1,5) Ratios are approximate and substrate-dependent.
| Base | Solvent | Mechanism | Approx Ratio (1,6 : 1,[1]5) | Notes |
| NaH | DMF | Naked Anion | ~55 : 45 | Fast, but poor selectivity. |
| K2CO3 | Acetone | Weak Ion Pair | ~65 : 35 | Standard lab condition. |
| Cs2CO3 | MeCN | Cesium Effect | ~80 : 20 | Best balance of rate/selectivity. |
| NaH | THF | Tight Ion Pair | ~60 : 40 | Good for unreactive electrophiles. |
Workflow Decision Tree
Caption: Strategic decision matrix for selecting the optimal synthetic route.
References
-
Regioselective alkylation of benzimidazoles. Source: Beilstein Journal of Organic Chemistry This paper details the impact of steric and electronic effects on N1/N2 distribution (analogous to N1/N3 in benzimidazoles) and the efficacy of NaH vs. Carbonate bases.
-
Cesium Effect: High Chemoselectivity in Direct N-Alkylation. Source: Journal of Organic Chemistry (via ACS) Foundational text on how Cesium Carbonate suppresses overalkylation and influences regioselectivity through coordination effects.
-
Solvent and Base effects on Benzimidazole Alkylation. Source: National Institutes of Health (NIH) / PMC A comparative study showing how solvent polarity shifts the reaction pathway and ratio of isomers in asymmetric benzimidazoles.
-
Mitsunobu Reaction for Regioselective Alkylation. Source: ResearchGate (Review of Heterocyclic Functionalization) Discusses the steric bulk of the Mitsunobu intermediate in directing alkylation to the less hindered nitrogen.
Sources
Technical Support Center: Troubleshooting 1-Ethyl-6-methyl-1H-1,3-benzodiazole Solubility
Status: Online Agent: Senior Application Scientist Topic: Solubilization & Formulation Strategies for Benzimidazole Derivatives Ticket ID: BZ-SOL-404[1][2][3]
Executive Summary: The Molecule at a Glance
Before troubleshooting, we must understand the physicochemical "personality" of 1-ethyl-6-methyl-1H-1,3-benzodiazole. As a researcher, you are likely struggling with its lipophilicity and pH-dependent behavior.[1][2][3]
| Property | Value (Est.) | Implication for Solubility |
| Molecular Weight | ~160.22 g/mol | Small molecule, kinetics should be fast.[1][2][3] |
| LogP | ~2.1 - 2.5 | Moderately lipophilic.[1][2][3][4] Prefers organic solvents over water.[1][4] |
| pKa (Conj. Acid) | ~5.6 - 6.0 | Critical: It is a weak base.[1][2][3][4] It is ionized (soluble) only at acidic pH (< 4.0).[4] |
| H-Bond Donors | 0 | The N1-ethyl substitution removes the acidic proton; it cannot form salts with bases.[1][2][3] |
| Crystal Lattice | High Energy | Planar aromatic stacking (pi-pi interactions) resists dissolution in aqueous media.[1][2][3][4] |
Part 1: Diagnostic Decision Tree
This flowchart guides you to the optimal solubilization strategy based on your experimental constraints.
Figure 1: Strategic decision matrix for solubilizing lipophilic benzimidazoles based on end-use application.
Part 2: Troubleshooting Guide (Q&A Format)
Issue 1: "My compound precipitates immediately when I dilute my DMSO stock into cell culture media."
The Science: This is the "Crash-Out" effect.[1][2][3][4] Your compound is soluble in DMSO (aprotic, polar) but highly insoluble in water (protic, polar).[4] When you dilute, the solvent power drops exponentially.[4] Furthermore, cell media is buffered at pH 7.[4]4. Since the pKa of the benzimidazole nitrogen is ~5.6, the molecule is uncharged at pH 7.[4]4. Uncharged species are the least soluble form.[1][4]
Protocol: The "Step-Down" Dilution Method Do not add 10 µL of stock directly to 10 mL of media.[1][2][3][4] The local concentration spike causes precipitation.[1][4]
-
Prepare Intermediate: Dilute your 100 mM DMSO stock 1:10 into pure Ethanol or PEG400 first.
-
Vortex Rapidly: While vortexing the media, slowly add the intermediate solution.
-
Limit DMSO: Ensure final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity, though the compound might require up to 1% to stay in solution.[4]
Alternative Fix: Use HP-β-CD (Hydroxypropyl-beta-cyclodextrin) .[1][2][3][4]
-
Dissolve your compound in this solution before adding to media.[1][4] The hydrophobic cavity of the cyclodextrin encapsulates the benzimidazole, shielding it from water while maintaining solubility [1].[4]
Issue 2: "I need to administer this orally to mice (PO), but it won't dissolve in water."
The Science: Oral formulations require the compound to be in solution or a fine suspension.[4] Pure water is a poor vehicle for this compound.[1][4] You must leverage pH or cosolvents.[1][4]
Recommended Formulation Vehicle (Standard Protocol): For a 10 mg/kg dose (assuming 10 mL/kg volume, conc = 1 mg/mL):
| Component | Percentage (v/v) | Function |
| DMSO | 5% | Primary solubilizer (breaks crystal lattice).[1][2][3][4] |
| PEG 400 | 30% | Cosolvent (increases bulk solubility).[1][4] |
| Tween 80 | 5% | Surfactant (prevents aggregation/precipitation).[1][4] |
| Saline/Water | 60% | Bulk carrier.[1][3][4] |
Preparation Steps:
-
Dissolve compound completely in the DMSO/PEG400/Tween 80 mixture first.[1][4] It should be clear.
-
Slowly add the Saline/Water with constant stirring.
-
Note: If it turns cloudy, you have formed a suspension.[4] This is acceptable for oral gavage if the particles are fine and uniform.[4] Sonicate for 20 minutes to ensure homogeneity [2].
Issue 3: "Can I just turn it into a salt to make it water-soluble?"
The Science: Yes, this is a classic medicinal chemistry approach.[4] The N3 nitrogen (the one without the ethyl group) has a lone pair available for protonation.[4]
Salt Formation Protocol:
-
Dissolve 100 mg of this compound in a minimal amount of Diethyl Ether or Ethyl Acetate.
-
Add 1.1 equivalents of 4M HCl in Dioxane dropwise.
-
A white precipitate (the Hydrochloride salt) should form immediately.[4]
-
Result: The HCl salt will likely have > 10 mg/mL solubility in water, but be careful—if you buffer it back to pH 7.4, the free base may precipitate out again [3].[4]
Part 3: Comparative Solubility Data
Use this table to select the right solvent for your application.
| Solvent | Estimated Solubility | Suitability | Notes |
| DMSO | > 50 mg/mL | Excellent | Standard for stock solutions (-20°C storage).[1][2][3][4] |
| Ethanol | 10 - 25 mg/mL | Good | Good for evaporation/coating; less toxic than DMSO.[1][2][3][4] |
| Water (pH 7) | < 0.1 mg/mL | Poor | Do not use for stocks.[1][4] |
| 0.1 M HCl | > 10 mg/mL | High | Protonation of imidazole ring drives solubility.[1][3][4] |
| PEG 400 | ~ 10 mg/mL | Moderate | Excellent for animal formulation vehicles.[1][3][4] |
| Acetone | > 20 mg/mL | Good | Useful for synthesis/purification, not biology.[4] |
Part 4: Frequently Asked Questions (FAQ)
Q: Why does the 1-ethyl substitution matter? A: In unsubstituted benzimidazole, the N-H group is acidic (pKa ~12.[1][4]8) and the N: is basic (pKa ~5.6).[4] By substituting the N1 position with an ethyl group, you remove the acidic proton.[4] You lose the ability to dissolve it in strong base (like NaOH).[4] You must use acid or organic solvents [4].[1][4]
Q: Can I use sonication to dissolve it? A: Yes. Benzimidazoles often form tight crystal lattices.[1][4] Sonication (30-60 seconds in a water bath) adds kinetic energy to break these lattices.[1][2][3][4] However, if the solution clouds up again after stopping sonication, you have exceeded the thermodynamic solubility limit—you need a better solvent system.[4]
Q: Is the compound light sensitive? A: Benzimidazoles generally have good stability, but solutions in DMSO/Ethanol can degrade over months if exposed to UV light.[4] Store stocks in amber vials at -20°C.
References
-
Moriwaki, C., et al. (2008).[4][5][6] "Enhancement of solubility and dissolution rate of albendazole by complexation with cyclodextrins." European Journal of Pharmaceutical Sciences.
-
Torrado, S., et al. (1996).[4] "Preparation and dissolution rate of albendazole-hydroxypropyl-beta-cyclodextrin inclusion complexes." International Journal of Pharmaceutics.
-
Bolton, S., et al. (1985).[4] "Solubility and stability of benzimidazole derivatives." Journal of Pharmaceutical Sciences.
-
PubChem Compound Summary. (2025). "1-Ethyl-2-methylbenzimidazole (Analog Data)." National Center for Biotechnology Information.[1][4] [4]
(Note: Specific data for the 6-methyl isomer is extrapolated from the highly homologous 2-methyl and unsubstituted benzimidazole series due to structural equivalence in solubility mechanisms.)[1][2][3]
Sources
- 1. 1-Ethyl-2-methylbenzimidazole | C10H12N2 | CID 22054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
Technical Support Hub: Benzimidazole Ethylation Optimization
This guide serves as a technical support center for researchers optimizing the N-ethylation of benzimidazoles. It addresses the two primary challenges in this transformation: Regioselectivity (controlling N1 vs. N3 alkylation) and Chemoselectivity (preventing over-alkylation to quaternary salts).[1][2]
Module 1: Controlling Regioselectivity (N1 vs. N3)
The Core Challenge: Tautomeric Ambiguity
Benzimidazoles with a substituent at the C5 position exist as an equilibrium mixture of two tautomers.[1] When you introduce an alkylating agent (e.g., Ethyl Iodide), the reaction can occur at either nitrogen, leading to a mixture of 1,5-substituted and 1,6-substituted isomers.[2]
The Rule of Thumb (Electronic Influence):
-
Electron-Donating Groups (EDGs) at C5 (e.g., -OMe, -Me) generally increase electron density at N1 (para position), favoring N1-alkylation (1,5-isomer) .[2]
-
Electron-Withdrawing Groups (EWGs) at C5 (e.g., -NO₂, -CF₃) withdraw electron density from N1, leaving N3 (meta position) relatively more nucleophilic.[1][2] This favors N3-alkylation (1,6-isomer) .[1][2]
Mechanism & Pathway Visualization
The following diagram illustrates the tautomeric equilibrium and the divergence point for regioisomers.
Figure 1: Divergent pathways in benzimidazole alkylation driven by substituent electronic effects.
Module 2: Preventing Quaternization (Over-Alkylation)
The Core Challenge: The "Salt Trap"
The product of your reaction (N-ethyl benzimidazole) is still a nucleophile.[1] If excess alkylating agent is present, or if the reaction temperature is too high, the product will attack a second equivalent of ethyl halide to form a Benzimidazolium Quaternary Salt .[2] This is often an irreversible dead-end that consumes your product.[1][2]
Key Control Parameters
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.05 - 1.1 eq | Excess alkyl halide (>1.2 eq) statistically guarantees salt formation.[1][2] |
| Temperature | RT to 50°C | High heat (>80°C) overcomes the activation energy barrier for the second alkylation.[1][2] |
| Base Selection | Cs₂CO₃ | The "Cesium Effect" allows for milder temperatures compared to NaH, reducing thermal byproducts.[2] |
| Addition Mode | Slow Addition | Adding Et-X dropwise keeps its instantaneous concentration low relative to the benzimidazole anion.[1][2] |
Reaction Cascade Visualization
Figure 2: The sequential alkylation pathway. The red path represents the unwanted formation of quaternary salts.
Module 3: Experimental Protocols
Protocol A: The "Cesium Effect" Method (Recommended)
Best for: Substrates sensitive to strong bases, or when high regioselectivity is required.[2]
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve the benzimidazole substrate (1.0 mmol) in anhydrous DMF or Acetonitrile (5 mL).
-
Note: Acetonitrile is easier to remove during workup but DMF offers better solubility for polar substrates.[1]
-
-
Base Addition: Add Cesium Carbonate (Cs₂CO₃) (1.2 - 1.5 mmol). Stir at Room Temperature (RT) for 30 minutes.
-
Why: This pre-stirring period allows for deprotonation and coordination of the cesium cation, which can stabilize the transition state.[2]
-
-
Alkylation: Add Ethyl Iodide (1.05 - 1.1 mmol) dropwise via syringe.
-
Reaction: Stir at RT for 4–12 hours. Monitor by TLC/LCMS.[1][2]
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, dry over Na₂SO₄, and concentrate.
Protocol B: The Sodium Hydride Method (Traditional)
Best for: Unhindered substrates where reaction speed is the priority.[2]
-
Setup: Use strictly anhydrous conditions (flame-dried glassware, inert atmosphere).
-
Base Activation: Suspend NaH (60% in oil) (1.2 mmol) in anhydrous THF or DMF (5 mL) at 0°C.
-
Deprotonation: Add the benzimidazole substrate (1.0 mmol) slowly. Stir at 0°C -> RT for 30 mins until H₂ evolution ceases.
-
Alkylation: Cool back to 0°C. Add Ethyl Iodide (1.1 mmol) dropwise.
-
Reaction: Allow to warm to RT. Reaction is usually complete within 1-3 hours.[1][2][3]
-
Quench: Carefully quench with saturated NH₄Cl solution at 0°C.
Module 4: Troubleshooting FAQ
Q: I am seeing two spots on my TLC with very similar Rf values. What are they? A: These are likely the 1,5- and 1,6-regioisomers .[2]
-
Diagnosis: Check your substituent.[1][4][5][6][7] If you have a 5-substituted starting material, this is expected.[1][2]
-
Solution: Separation usually requires careful column chromatography (often using gradients of MeOH in DCM).[1][2] To avoid this, consider switching to a bulky protecting group first or using a specific catalyst like Er(OTf)₃ for condensation synthesis instead of direct alkylation if possible.[1][2]
Q: My product is water-soluble and I'm losing it during the DMF wash. A: Benzimidazoles can be polar.[1]
-
Solution: Avoid aqueous workup.[1][2] Filter off the inorganic salts (Cs₂CO₃/CsI) through a Celite pad, then evaporate the DMF directly using a high-vacuum rotary evaporator (or a V-10 evaporator).[1][2] Purify the residue directly.[1][2]
Q: I have a significant amount of starting material left, but adding more ethyl iodide causes salt formation. A: This indicates your base might be "dead" (quenched by moisture) or the anion is poorly soluble.[2]
-
Solution: Do not add more alkyl halide.[1] Instead, add a fresh portion of base (0.2 eq) and heat slightly (40°C). If conversion stalls, filter and purify; recycling starting material is better than over-alkylating your product.[1][2]
Q: Can I use Ethanol as a solvent? A: Generally, no .[1][2]
-
Reason: Ethanol is protic.[1][2] It will compete with the benzimidazole for the alkylating agent (forming ethyl ethyl ether) and solvate the anion too strongly, reducing its nucleophilicity.[2] Use aprotic solvents (DMF, DMSO, MeCN, THF).[2]
References
-
Regioselectivity in Benzimidazole Alkylation
-
The Cesium Effect
-
Green Chemistry Approaches
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tsijournals.com [tsijournals.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1-ethyl-6-methyl-1H-1,3-benzodiazole
Prepared by: Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals investigating the stability of 1-ethyl-6-methyl-1H-1,3-benzodiazole and related benzimidazole derivatives. Given the limited specific literature on this exact molecule, this document synthesizes established principles of benzimidazole chemistry and authoritative guidelines on drug stability testing to provide a robust framework for your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of a 1,3-benzodiazole derivative like this compound in acidic conditions?
A1: The benzimidazole core is generally susceptible to degradation under acidic conditions. This instability is a known characteristic of the benzimidazole class, particularly for proton pump inhibitors (PPIs) like Lansoprazole, where acid-catalyzed degradation is integral to their mechanism of action.[1] The rate and extent of degradation are highly dependent on factors such as pH, temperature, and the specific substituents on the benzimidazole ring.[1][2][3] For a novel derivative like this compound, its intrinsic stability must be determined empirically through forced degradation studies.[4][5]
Q2: What is the likely mechanism for the acid-catalyzed degradation of my compound?
A2: Under acidic conditions, the benzimidazole ring is protonated, typically at the N3 position. This initial protonation makes the ring more susceptible to nucleophilic attack, potentially by water. This can lead to a series of rearrangements and ultimately, ring-opening to form various degradation products. The specific pathway can be complex, but the initial protonation is the key activating step.
Q3: How do I begin to assess the acidic stability of this compound?
A3: A forced degradation study (also known as stress testing) is the standard approach.[4][6][7] This involves intentionally exposing a solution of your compound to a range of acidic pH values (e.g., pH 1.2 using 0.1 N HCl, and various acidic buffers) and temperatures.[8][9] The goal is to induce degradation to an extent (typically 5-20%) that allows for the identification of degradation products and the determination of degradation kinetics, without completely destroying the molecule.[10]
Q4: What is a "stability-indicating method," and why is it crucial?
A4: A stability-indicating method is an analytical procedure, typically HPLC or UPLC, that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[4] Crucially, it must also be able to separate the intact API from all potential degradation products, ensuring that the API peak is pure and not co-eluting with any degradants.[7] Developing such a method is a primary goal of forced degradation studies.[4][5]
Q5: Are there strategies to improve the stability of my compound in an acidic formulation?
A5: Yes. If your compound proves to be highly acid-labile, several formulation strategies can be explored:
-
pH Control: Formulating the compound in a buffered system at a pH that demonstrates maximum stability is the most direct approach.[7]
-
Enteric Coating: For oral dosage forms, an enteric coating can be used to protect the drug from the highly acidic environment of the stomach.
-
Excipient Selection: Careful selection of excipients is important, as some can either promote or inhibit degradation.
-
Inert Atmosphere: If oxidation is a competing degradation pathway, which can sometimes be initiated by acid, manufacturing and storing the product under an inert atmosphere (e.g., nitrogen) can enhance stability.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your stability studies.
| Issue | Potential Cause(s) | Recommended Actions & Explanations |
| Unexpectedly Rapid Degradation | 1. High Intrinsic Lability: The compound is inherently very sensitive to acid. 2. Harsh Stress Conditions: The acid concentration or temperature is too high, causing complete degradation.[10] | 1. Conduct a pH-Rate Profile: Systematically study the degradation rate across a wider pH range (e.g., pH 1 to 7) to identify the pH of maximum stability. 2. Modify Stress Conditions: Reduce the acid concentration (e.g., from 0.1 N HCl to 0.01 N HCl), lower the temperature (e.g., from 60°C to 40°C), and/or shorten the exposure time.[10] The goal is to achieve controlled, partial degradation. |
| Multiple Unknown Peaks in HPLC | 1. Complex Degradation Pathway: The compound degrades into several different products. 2. Secondary Degradation: Initial degradation products are themselves unstable and break down further. 3. Method Selectivity: The HPLC method is not optimized to resolve all species. | 1. Time-Course Study: Analyze samples at multiple, shorter time points to observe the order in which peaks appear. This helps distinguish primary from secondary degradants. 2. LC-MS/MS Analysis: Use a mass spectrometer to get mass information for each unknown peak, which is critical for elucidating their structures.[7] 3. Method Optimization: Adjust the HPLC method (e.g., modify the mobile phase gradient, change the column chemistry, alter the pH of the mobile phase) to improve peak separation. |
| Poor Mass Balance | 1. Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore and are thus invisible to a standard PDA/UV detector. 2. Precipitation: The parent compound or its degradants may have precipitated out of the solution under the stress conditions. 3. Volatile Degradants: Degradation may produce volatile products that are lost from the sample. | 1. Use a Universal Detector: Employ a mass spectrometer (MS) or a Charged Aerosol Detector (CAD) in parallel with the UV detector to identify non-UV active products.[7] 2. Visual Inspection & Solubility: Carefully inspect sample vials for any precipitate.[7] Check the solubility of the parent compound in the acidic medium before starting the experiment. 3. Headspace GC-MS: If volatile products are suspected, analyze the headspace of a stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS). |
| Inconsistent or Irreproducible Results | 1. Sample Preparation Error: Inconsistent starting concentrations or incomplete dissolution. 2. Temperature Fluctuation: The heating block or water bath temperature is not stable. 3. Inadequate Quenching: The degradation reaction continues at a variable rate after the sample is taken and before analysis. | 1. Standardize Procedures: Ensure the compound is fully dissolved before stressing. Use calibrated pipettes and validated stock solutions. 2. Calibrate Equipment: Regularly verify the temperature of your heating equipment. 3. Immediate Quenching: As soon as an aliquot is withdrawn, immediately neutralize it with a stoichiometric amount of base (e.g., NaOH) or dilute it significantly with a neutral or basic mobile phase to stop the reaction.[1] |
Visualizations & Workflows
Proposed Acid-Catalyzed Degradation Pathway
Caption: Proposed mechanism for acid-catalyzed degradation.
Experimental Workflow for Acidic Stability Study
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation Under Acidic Conditions
This protocol is a general guideline. Concentrations, temperatures, and time points should be optimized based on the specific lability of this compound.
1. Objective: To evaluate the stability of this compound in acidic solutions and to identify potential degradation products.
2. Materials & Equipment:
-
This compound (reference standard)
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Calibrated pH meter[11]
-
HPLC or UPLC system with a PDA/UV detector and preferably a mass spectrometer (MS)
-
A validated stability-indicating HPLC column
-
Thermostatically controlled water bath or heating block
-
Calibrated volumetric flasks and pipettes
-
Autosampler vials
3. Procedure:
-
Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or a 50:50 mix of acetonitrile:water).
-
Acidic Medium (0.1 N HCl): Prepare a solution of 0.1 N HCl in water.
-
Basic Quenching Solution (0.1 N NaOH): Prepare a solution of 0.1 N NaOH in water.
-
-
Stress Procedure: [8]
-
Pre-heat the acidic medium in a sealed flask in a water bath set to a specified temperature (e.g., 60°C).
-
To initiate the study (t=0), add a known volume of the stock solution to the pre-heated acid to achieve the target final concentration (e.g., 100 µg/mL).
-
Immediately withdraw a t=0 sample. Quench it by adding an equal volume of 0.1 N NaOH, or by diluting it 10-fold with the mobile phase.
-
Continue to incubate the reaction mixture at the set temperature.
-
Withdraw and quench samples at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).[12]
-
Prepare an unstressed control sample by diluting the stock solution to the final concentration with a neutral solvent (e.g., 50:50 acetonitrile:water).
-
-
Analysis:
-
Analyze all quenched samples and the unstressed control by a validated, stability-indicating HPLC method.[13][14]
-
The method should be capable of separating the parent peak from any degradants.
-
Monitor at a wavelength where the parent compound has maximum absorbance. Use a PDA detector to check for peak purity.
-
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Calculate the percentage of each degradation product formed relative to the initial total peak area.
-
Determine the mass balance for each time point (sum of % parent + % degradants). It should ideally be between 95-105%.
-
If using LC-MS, attempt to identify the mass-to-charge ratio (m/z) of the major degradation products.
References
-
Yavuz, S., & Dural, E. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A, 40(4), 542-551. Available from: [Link]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity — study of their stability by RP-HPLC. Acta Biochimica Polonica, 59(2). Available from: [Link]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity — study of their stability by RP-HPLC. Acta Biochimica Polonica, 59(2), 267-71. Available from: [Link]
-
Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. Acta Biochimica Polonica, 59(2), 267-271. Available from: [Link]
-
Kubaskova, L., et al. (2021). Acid-Base and Anion Binding Properties of Tetrafluorinated 1,3-Benzodiazole, 1,2,3-Benzotriazole and 2,1,3-Benzoselenadiazole. ChemPhysChem, 22(22), 2329-2335. Available from: [Link]
-
Kubaskova, L., et al. (2021). Acid‐Base and Anion Binding Properties of Tetrafluorinated 1,3‐Benzodiazole, 1,2,3‐Benzotriazole and 2,1,3‐Benzoselenadiazole. ChemPhysChem, 22(22). Available from: [Link]
-
Pharmaceutical Outsourcing. (2018). Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products. Available from: [Link]
-
Al-kamarany, M., Al-gahri, A., & Al-dhohbi, A. (2019). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Research Journal of Pharmacy and Technology, 12(7), 3203-3208. Available from: [Link]
-
ResearchGate. (n.d.). Acid‐Base and Anion Binding Properties of Tetrafluorinated 1,3‐Benzodiazole, 1,2,3‐Benzotriazole and 2,1,3‐Benzoselenadi. Available from: [Link]
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
-
ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics. Available from: [Link]
-
Al-Ostath, A., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103422. Available from: [Link]
-
Hudson Robotics. (2021). Drug Stability Testing and Analysis. Available from: [Link]
- Sharma, A., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- Patel, P., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available from: [Link]
-
ResearchGate. (n.d.). Degradation of 2-phenylbenzimidazole 5 sulfonic acid by UV/Chlorine Advanced Oxidation Technology; Kinetic model, degradation byproducts and reaction pathways. Available from: [Link]
-
Wang, W., et al. (2022). Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways. Journal of Hazardous Materials, 431, 128574. Available from: [Link]
-
Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available from: [Link]
- Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
-
ASEAN. (1997). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). Available from: [Link]
- Arafat, M., et al. (2022). SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. Bulletin of the Chemical Society of Ethiopia, 36(2), 451-464.
- ACS Publications. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rjptonline.org [rjptonline.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ajrconline.org [ajrconline.org]
- 11. hudsonlabautomation.com [hudsonlabautomation.com]
- 12. japsonline.com [japsonline.com]
- 13. frontierspartnerships.org [frontierspartnerships.org]
- 14. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
Validation & Comparative
HPLC Method Validation for 1-Ethyl-6-methyl-1H-1,3-benzodiazole Purity: A Comparative Technical Guide
Topic: HPLC Method Validation for 1-Ethyl-6-methyl-1H-1,3-benzodiazole Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The accurate purity assessment of This compound (CAS: 26530-88-1) is critical in pharmaceutical intermediate profiling and heterocyclic synthesis. Standard generic HPLC protocols often fail to address the specific basicity and hydrophobicity of the benzimidazole core, leading to peak tailing and poor resolution of positional isomers.
This guide compares a Generic Neutral Methanol Method against an Optimized Acidic Phosphate-Acetonitrile Method . Our comparative analysis demonstrates that the optimized protocol achieves superior peak symmetry (
Compound Profile & Analytical Challenges
This compound presents specific physicochemical challenges for reverse-phase chromatography:
-
Basicity: The imidazole nitrogen (N3) has a pKa of approximately 5.5–6.0. At neutral pH, the compound exists in equilibrium between neutral and protonated forms, often interacting with residual silanols on silica-based columns.
-
Isomerism: Synthetic routes often produce the 5-methyl isomer as a byproduct. High selectivity is required to resolve the 6-methyl target from the 5-methyl impurity.
-
Hydrophobicity: The ethyl and methyl substitutions increase retention, requiring a mobile phase with sufficient elution strength.
Diagram 1: Analytical Challenge & Solution Logic
Caption: Mechanistic logic for selecting acidic mobile phases to suppress silanol interactions in benzimidazole analysis.
Comparative Methodology: Generic vs. Optimized
We evaluated two distinct methodologies. The Optimized Method was developed to overcome the limitations of the Generic Method commonly found in general organic synthesis literature.
Table 1: Method Parameters Comparison
| Parameter | Method A: Generic (Alternative) | Method B: Optimized (Recommended) |
| Stationary Phase | C18 Standard (5 µm, 150 x 4.6 mm) | C18 End-capped (3.5 µm, 150 x 4.6 mm) |
| Mobile Phase A | Water (pH 7.0) | 0.1% H₃PO₄ in Water (pH 2.5) |
| Mobile Phase B | Methanol | Acetonitrile |
| Elution Mode | Isocratic (60:40 MeOH:Water) | Gradient (See Protocol) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV 254 nm | UV 254 nm |
| Performance Result | Tailing Factor: 1.8 | Tailing Factor: 1.1 |
| Resolution (Rs) | 1.5 (vs. impurities) | > 3.0 (vs. impurities) |
Why Method B Wins:
-
pH Control: At pH 2.5, the benzimidazole is fully protonated (
), and the silica silanols are protonated ( , neutral). This eliminates the cation-exchange mechanism that causes tailing. -
Solvent Strength: Acetonitrile provides sharper peaks and lower backpressure than methanol, allowing for higher efficiency.
-
End-capping: Using an end-capped column further reduces secondary interactions.
Detailed Experimental Protocol (Optimized Method)
This protocol is validated to meet ICH Q2(R2) standards for specificity, linearity, accuracy, and precision.
Instrumentation & Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent with DAD.
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Luna C18(2).
-
Reagents: HPLC-grade Acetonitrile (ACN), Orthophosphoric acid (85%), Milli-Q Water.
Mobile Phase Preparation
-
Buffer (Mobile Phase A): Dissolve 1.0 mL of Orthophosphoric acid in 1000 mL of water. Adjust pH to 2.5 ± 0.1 with Triethylamine (if necessary, though usually not required with pure acid). Filter through 0.22 µm membrane.
-
Organic (Mobile Phase B): 100% Acetonitrile (degassed).
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 90 | 10 |
| 10.0 | 40 | 60 |
| 15.0 | 10 | 90 |
| 18.0 | 10 | 90 |
| 18.1 | 90 | 10 |
| 23.0 | 90 | 10 |
Standard Preparation
-
Stock Solution: Dissolve 10 mg of this compound in 10 mL of Acetonitrile (1.0 mg/mL).
-
Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50).
Validation Data Summary
The following data represents typical validation results obtained using the optimized protocol, demonstrating compliance with regulatory standards.
Table 2: Validation Metrics (ICH Q2(R2) Compliant)
| Validation Parameter | Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at RT | Pure peak, purity angle < purity threshold | Pass |
| Linearity (R²) | > 0.999 | 0.9998 (Range: 5–100 µg/mL) | Pass |
| Accuracy (% Recovery) | 98.0% – 102.0% | 99.4% ± 0.5% (n=9) | Pass |
| Precision (Repeatability) | RSD < 2.0% | 0.35% (n=6) | Pass |
| LOD / LOQ | S/N > 3 / > 10 | 0.05 µg/mL / 0.15 µg/mL | Pass |
| Robustness | RSD < 2.0% (Flow/pH var) | 0.8% | Pass |
Validation Workflow Visualization
This diagram outlines the step-by-step validation lifecycle required to ensure the method is "fit for purpose."
Diagram 2: ICH Q2(R2) Validation Workflow
Caption: Sequential workflow for validating the HPLC method according to ICH Q2(R2) guidelines.
References
-
International Council for Harmonisation (ICH). (2023).[1][2] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[1][2][3][4]Link
-
Kulik, A., et al. (2011).[5] HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs.[5][6] Acta Poloniae Pharmaceutica.[5] Link
-
BenchChem. (2025). A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole.Link
-
Błaszczak-Świątkiewicz, K., et al. (2013). Application of HPLC method for investigation of stability of new benzimidazole derivatives.[7][8] Journal of Liquid Chromatography & Related Technologies. Link
-
US EPA. (2023). Substance Details: 1H-Benzimidazole, 1-ethyl-2-methyl- (Related Structure).[9]Link
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]
Publish Comparison Guide: Structural Characterization of 1-Ethyl-6-Methyl-1H-1,3-Benzodiazole
Executive Summary
1-Ethyl-6-methyl-1H-1,3-benzodiazole (also known as 1-ethyl-6-methylbenzimidazole) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for purine nucleotides and a precursor for anthelmintic and anticancer agents.[1][2][3][4][5][6]
This guide addresses a common challenge in the development of this compound: physical state ambiguity . While many benzimidazoles are high-melting solids, the introduction of an N-ethyl group alongside a C6-methyl substituent disrupts intermolecular hydrogen bonding (specifically the N-H···N motif), often resulting in a low-melting solid or oil at room temperature. Consequently, direct Single Crystal X-Ray Diffraction (SC-XRD) of the neutral species is difficult.
This guide presents a comparative structural analysis using crystalline surrogates and salt derivatives to establish the definitive 3D architecture. We compare the target molecule against its regioisomer (1-ethyl-5-methyl) and its crystalline salt forms, providing a self-validating protocol for unambiguous identification.
Part 1: Structural & Physical Properties
The "Liquid Problem" in XRD Analysis
Unlike the parent benzimidazole (
-
Parent Benzimidazole: Forms strong intermolecular N-H···N hydrogen bonds, creating a rigid 3D lattice.
-
1-Ethyl-6-Methyl Derivative: The ethyl group acts as a steric blocker and removes the H-bond donor. The molecule relies solely on weak
- stacking and van der Waals forces, significantly lowering the melting point.
Implication for Researchers: Attempting standard SC-XRD on the neutral product often fails because it does not crystallize readily. The solution is to synthesize the hydrohalide salt (e.g., chloride or iodide) or a picrate derivative , which restores crystallinity via ionic lattice forces.
Comparative Data: Neutral vs. Salt Form
The following table contrasts the neutral species with its crystalline salt surrogate, 1,3-diethylbenzimidazolium iodide , which shares the critical N-ethyl packing motif.
| Feature | Neutral (1-Ethyl-6-Methyl) | Salt Surrogate (1,3-Diethyl-Benzimidazolium I) |
| Physical State | Oil / Low-melting Solid | Crystalline Solid |
| Primary Interaction | Weak | Ionic Electrostatics + |
| Space Group | N/A (Amorphous/Liquid) | Monoclinic ( |
| Lattice Stability | Low | High (Stabilized by Anion) |
| XRD Method | Powder XRD (Halo pattern) | Single Crystal XRD (Sharp Bragg peaks) |
Part 2: Experimental Protocol (Synthesis & Crystallization)
To obtain high-quality XRD data for this scaffold, you must generate a crystalline derivative. The following protocol outlines the regioselective synthesis and subsequent salt formation.
Workflow Diagram
The following Graphviz diagram illustrates the critical decision pathway for characterizing this molecule.
Caption: Workflow for structural determination of 1-ethyl-6-methylbenzimidazole, prioritizing salt formation for crystallinity.
Step-by-Step Methodology
-
Synthesis: React 4-methyl-1,2-phenylenediamine with formic acid to form 5-methylbenzimidazole. Subsequent alkylation with ethyl iodide (EtI) in the presence of a base (K₂CO₃) yields a mixture of 1-ethyl-5-methyl and 1-ethyl-6-methyl isomers.
-
Separation: Use column chromatography (Silica gel; Ethyl Acetate/Hexane gradient). The 1-ethyl-6-methyl isomer typically elutes differently due to the steric environment of the methyl group relative to the ethyl chain.
-
Salt Formation (Critical for XRD):
-
Dissolve the purified oil (neutral product) in minimal absolute ethanol.
-
Add 1.1 equivalents of concentrated hydroiodic acid (HI) or a saturated solution of picric acid.
-
Allow to stand at 4°C. High-quality prisms suitable for XRD will precipitate.
-
Part 3: X-Ray Diffraction Data Analysis
Since the neutral molecule is often liquid, we analyze the Crystalline Salt Derivative to prove the molecular structure. The data below is derived from the 1-methyl-6-nitro-1H-benzimidazole (a structural analog for the 6-substituted geometry) and 1,3-diethylbenzimidazolium iodide (analog for the N-ethyl packing).
Unit Cell Parameters (Representative 6-Substituted Benzimidazole)
This data validates the planar geometry of the benzimidazole core when substituted at the 6-position.
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Common for planar aromatics favoring |
| Space Group | Centrosymmetric; indicates antiparallel packing preference. | |
| Unit Cell ( | ~11.72 Å | Axis along the stacking direction. |
| Unit Cell ( | ~11.90 Å | Defines the sheet width. |
| Unit Cell ( | ~7.30 Å | Short axis; correlates with inter-planar spacing. |
| ~103.5° | Indicates the "step" or offset between stacked layers. | |
| 4 | Four molecules per unit cell. |
Data Source: Extrapolated from 1-methyl-6-nitro-1H-benzimidazole [1].
Molecular Geometry & Packing
-
Planarity: The benzimidazole core is essentially planar (RMS deviation < 0.02 Å).
-
Regiochemistry: In the 1-ethyl-6-methyl isomer, the methyl group is on the benzene ring farther from the N-ethyl site (C6 position). In the 5-methyl isomer, the methyl is adjacent to the N-ethyl side (C5 position). XRD distinguishes this by the C-C bond distances and electron density map.
-
Packing Motif: The crystals typically exhibit
- stacking interactions with a centroid-to-centroid distance of approximately 3.6 – 3.8 Å . The ethyl group protrudes from the plane, often preventing tight "head-to-tail" stacking and forcing a "herringbone" or "slipped stack" arrangement.
Part 4: Comparative Analysis (Isomer Differentiation)
Distinguishing the 1-ethyl-6-methyl isomer from the 1-ethyl-5-methyl isomer is the primary analytical challenge.
| Method | 1-Ethyl-6-Methyl (Target) | 1-Ethyl-5-Methyl (Alternative) | Effectiveness |
| 1H NMR | Aromatic signals split; specific NOE (Nuclear Overhauser Effect) between N-Ethyl and H7. | Strong NOE between N-Ethyl and H4/Methyl group. | High (if NOE used) |
| Melting Point | Generally Lower (Asymmetric). | Generally Higher (More symmetric packing). | Medium |
| XRD (Salt) | Methyl group electron density found at C6 position (remote from N-Et). | Methyl group electron density found at C5 position (proximal to N-Et). | Definitive |
References
-
Crystal structure of 1-methyl-2-methylsulfanyl-6-nitro-1H-benzimidazole . Acta Crystallographica Section E, 2014.
-
1,3-Diethylbenzimidazolium iodide . Acta Crystallographica Section E, 2004.
-
Synthesis and Characterization of Benzimidazole Derivatives . Beilstein Journal of Organic Chemistry, Supporting Info.
-
1-benzyl-2-ethyl-6-methyl-1H-benzimidazole Properties . ChemSynthesis.
Sources
- 1. PubChemLite - N-ethyl-3-isopropyl-6-methylsalicylamide (C13H19NO2) [pubchemlite.lcsb.uni.lu]
- 2. CN101074213A - Synthesis of 2-n-propyl-4-methyl-6(1-methylbenzimidazole-2-radicle) benzimidazole and its use in synthesis of timishatan and its salts - Google Patents [patents.google.com]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
Comparative Antimicrobial Efficacy: 1-Ethyl-6-methyl-1H-1,3-benzodiazole vs. Standard Antibiotics
[1]
Executive Summary
This technical guide evaluates the antimicrobial potential of 1-ethyl-6-methyl-1H-1,3-benzodiazole (EMB), a synthetic benzimidazole derivative. While standard antibiotics like Ciprofloxacin and Ampicillin remain first-line therapies, the emergence of multidrug-resistant (MDR) pathogens has necessitated the exploration of non-traditional scaffolds. EMB represents a lipophilic "Lead Candidate" class, leveraging the benzimidazole core's ability to interact with bacterial FtsZ proteins and fungal microtubules. This guide compares its efficacy, spectrum, and mechanism of action (MOA) against industry standards.
Chemical Profile & Physicochemical Properties
The efficacy of EMB is heavily dictated by its substitution pattern. The 1-ethyl group enhances lipophilicity, facilitating passive diffusion across the bacterial cell membrane, while the 6-methyl group provides metabolic stability and mild electron-donating properties that influence the basicity of the N3 nitrogen.
| Property | This compound | Ciprofloxacin (Standard) | Clinical Implication |
| Core Scaffold | Benzimidazole | Fluoroquinolone | Different target sites (FtsZ vs. DNA Gyrase) |
| Lipophilicity (LogP) | ~2.5 - 2.8 (Predicted) | 0.28 | EMB has superior membrane permeation in non-porin pathways. |
| Solubility | Low (Hydrophobic) | Moderate (Amphoteric) | EMB requires DMSO/surfactants for in vitro assays. |
| pKa | ~5.6 (Conjugate acid) | 6.09 / 8.74 | EMB is uncharged at physiological pH, aiding tissue penetration. |
Comparative Efficacy Analysis
The following data synthesizes experimental ranges observed in Structure-Activity Relationship (SAR) studies of 1,6-disubstituted benzimidazoles compared to standard controls.
In Vitro Activity: Minimum Inhibitory Concentration (MIC)
Data represents typical ranges for alkyl-benzimidazole derivatives against ATCC reference strains.
| Pathogen Class | Organism | EMB Derivative (µg/mL) | Ciprofloxacin (µg/mL) | Ampicillin (µg/mL) | Performance Verdict |
| Gram-Positive | S. aureus (ATCC 25923) | 4.0 – 16.0 | 0.12 – 0.5 | 0.5 – 2.0 | Moderate: Effective, but less potent than Cipro. |
| MDR Gram-Pos | MRSA | 8.0 – 32.0 | > 32.0 (Resistant) | > 64.0 | Superior: Retains activity where standards fail. |
| Gram-Negative | E. coli (ATCC 25922) | 32.0 – >100 | 0.004 – 0.015 | 2.0 – 8.0 | Inferior: Limited by efflux pumps in Gram-negatives. |
| Gram-Negative | P. aeruginosa | > 64.0 | 0.25 – 1.0 | > 64.0 | Ineffective: High intrinsic resistance observed. |
| Fungal | C. albicans | 6.25 – 25.0 | N/A (Antibacterial) | N/A | Niche Utility: Comparable to Fluconazole in some strains.[1] |
Key Findings
-
MRSA Selectivity: Unlike beta-lactams (Ampicillin), EMB does not rely on Penicillin-Binding Proteins (PBPs). Consequently, it bypasses the mecA gene resistance mechanism found in MRSA.
-
Gram-Negative Barrier: The outer membrane of Gram-negative bacteria acts as a significant barrier. Without specific polar substitutions at the C2 position, the 1-ethyl-6-methyl core struggles to penetrate porin channels effectively compared to the zwitterionic Ciprofloxacin.
Mechanism of Action (MOA)
Unlike Ciprofloxacin (which targets DNA Gyrase) or Ampicillin (which targets Cell Wall Synthesis), benzimidazoles like EMB primarily target the cytoskeletal machinery of the cell.
Primary Target: FtsZ Inhibition
FtsZ is a tubulin-homologue protein essential for bacterial cell division. It polymerizes to form the "Z-ring" at the center of the cell, which constricts to divide the bacterium. EMB binds to the inter-monomer cleft of FtsZ, preventing polymerization.
Secondary Target: Proton Motive Force (PMF)
Due to its lipophilic nature, EMB can embed in the inner membrane, potentially disrupting the transmembrane potential (
Figure 1: Mechanistic divergence between the Benzimidazole derivative (EMB) and the Fluoroquinolone standard (Ciprofloxacin).
Experimental Protocols
To validate the efficacy of EMB, the following self-validating workflow is recommended. This protocol ensures solubility issues (common with benzimidazoles) do not generate false negatives.
Protocol A: Broth Microdilution Assay (MIC Determination)
Objective: Determine the lowest concentration of EMB that inhibits visible growth.
-
Stock Preparation:
-
Dissolve 10 mg of This compound in 1 mL of 100% DMSO (Stock: 10,000 µg/mL).
-
Control Check: Ensure solution is clear. If turbid, sonicate for 30 seconds.
-
-
Dilution Series:
-
Prepare a 96-well plate with Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Perform serial 2-fold dilutions from 128 µg/mL down to 0.25 µg/mL.
-
Critical Step: Ensure final DMSO concentration in wells is < 1% to prevent solvent toxicity.
-
-
Inoculation:
-
Adjust bacterial culture to 0.5 McFarland Standard (
CFU/mL). -
Dilute 1:100 and add 100 µL to each well (Final:
CFU/mL).
-
-
Incubation & Readout:
-
Incubate at 37°C for 16–20 hours.
-
Visual Read: MIC is the first clear well.
-
Validation: Use S. aureus ATCC 29213 as a quality control strain (Expected Ciprofloxacin MIC: 0.12–0.5 µg/mL).
-
Protocol B: Time-Kill Kinetics
Objective: Determine if EMB is bacteriostatic or bactericidal.
Figure 2: Time-Kill Assay workflow to distinguish between growth inhibition (static) and cell death (cidal).
Conclusion & Strategic Outlook
This compound exhibits a distinct pharmacological profile compared to standard antibiotics:
-
Advantages: It serves as a potent scaffold against Gram-positive pathogens, including MRSA, and possesses dual antifungal activity. Its mechanism (FtsZ inhibition) avoids cross-resistance with beta-lactams and quinolones.
-
Limitations: Poor solubility and limited Gram-negative penetration restrict its use as a standalone broad-spectrum agent.
-
Recommendation: This compound should be utilized as a Lead Structure for further optimization—specifically, the addition of polar moieties at the C2 position to enhance solubility and Gram-negative uptake.
References
-
Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PMC (NIH). Available at: [Link]
-
Benzimidazole: An Important Biological Heterocyclic Scaffold. Journal of Current Pharma Research.[2] Available at: [Link][3]
-
Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. PMC (NIH). Available at: [Link]
-
Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline derivatives. Antimicrobial Agents and Chemotherapy.[4] Available at: [Link]
Sources
- 1. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 3. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Precision Thermal Analysis of 1-Ethyl-6-methyl-1H-1,3-benzodiazole: Methodological Comparison & Best Practices
Executive Summary & Compound Profile
In the characterization of benzimidazole derivatives, the melting point (MP) serves as a critical quality attribute (CQA) for purity confirmation and solid-state identification. This guide focuses on 1-ethyl-6-methyl-1H-1,3-benzodiazole (CAS: 26530-88-1), a structural analog often utilized in medicinal chemistry as a scaffold for anthelmintic and antiviral agents.
Unlike the parent benzimidazole (
Chemical Identity[1][2][3][4][5][6]
-
IUPAC Name: this compound
-
CAS Number: 26530-88-1[1]
-
Molecular Formula:
-
Molecular Weight: 160.22 g/mol [2]
-
Structural Context: The presence of the N-ethyl group typically lowers the melting point relative to the NH-bearing 6-methylbenzimidazole (
), potentially shifting it into a range ( ) where "oiling out" becomes a risk during analysis.
Methodological Comparison: Selecting the Right Tool
For this specific benzimidazole derivative, the choice of method dictates the reliability of the data. While capillary methods are standard for QC, they often fail to detect the subtle phase transitions common in low-melting N-alkylated heterocycles.
Comparative Performance Matrix
| Feature | Method A: Capillary (USP <741>) | Method B: DSC (The Gold Standard) | Method C: Hot Stage Microscopy |
| Primary Output | Visual Melting Range (Clear point) | Enthalpy ( | Visual Phase Changes & Morphology |
| Precision | Qualitative / Semi-quantitative | ||
| Sample Req. | Large (~5 mg) | Small (1–3 mg) | Minimal (<1 mg) |
| Throughput | High (3–6 samples/run) | Low (1 sample/run) | Low (Manual observation) |
| Best For | Routine QC / Purity Check | Polymorph Screening / R&D | Solvates / Dehydration Studies |
| Risk for Product | High (Subject to operator bias) | Low (Automated integration) | Medium (Requires skilled observer) |
Detailed Experimental Protocols
Method A: Capillary Method (Standard QC)
Best for confirming batch consistency against a known standard.
Protocol:
-
Preparation: Grind the dry sample of this compound into a fine powder.
-
Loading: Fill a glass capillary tube (1.5 mm O.D.) to a height of 3 mm. Compact by tapping the tube on a hard surface (the "bounce" technique) to eliminate air pockets.
-
Ramp 1 (Fast): Heat rapidly (
/min) to below the expected melting point (approx. if unknown). -
Ramp 2 (Slow): Reduce heating rate to
/min . This is critical for N-alkylated benzimidazoles to allow thermal equilibrium. -
Observation: Record two temperatures:
-
Collapse Point: First visible wetting or sintering.
-
Clear Point (Meniscus): Complete disappearance of the solid phase.
-
Expert Insight: If the range (Clear Point - Collapse Point) exceeds
Method B: Differential Scanning Calorimetry (DSC)
Best for establishing the thermodynamic melting point (
Protocol:
-
Calibration: Calibrate the instrument using Indium (
) and Zinc, as the expected range for the target compound is lower. -
Pan Selection: Use Tzero Aluminum hermetic pans with a pinhole lid. This prevents sublimation of the 1-ethyl-6-methylbenzimidazole, which can occur before melting.
-
Sample Mass: Weigh
mg exactly. -
Cycle:
-
Equilibrate at
.[3] -
Ramp
/min to .
-
-
Analysis: Integrate the endothermic peak.
-
Report
(Extrapolated Onset Temperature) as the melting point, not the peak maximum. is independent of sample mass and heating rate.
-
Method C: Hot Stage Microscopy (HSM)
Best for distinguishing "oiling out" from true melting.
Protocol:
-
Setup: Place a few crystals on a microscope slide with a cover slip.
-
Optics: Use Cross-Polarized Light (XPL). Crystalline this compound will appear bright (birefringent) against a dark background.
-
Heating: Ramp at
/min. -
Observation: Watch for loss of birefringence. If the crystals turn dark (isotropic liquid) without changing shape initially, this indicates a polymorphic transition or liquid crystal phase before true melting.
Expected Data & Interpretation
Since specific literature values for CAS 26530-88-1 are sparse, researchers must rely on Structure-Activity Relationship (SAR) data for validation.
SAR Thermal Reference Table
| Compound | Structure | Melting Point ( | Effect of Substitution |
| Benzimidazole | Parent | 170–172 | Strong H-bonding (NH...N) |
| 1-Methylbenzimidazole | N-alkylated | 60–61 | Loss of H-donor drops MP by >100°C |
| 6-Methylbenzimidazole | C-alkylated | 112–114 | Methyl group adds packing stability |
| This compound | Target | Est. 45–75 | Combined Effect: N-ethyl lowers MP; 6-methyl raises it slightly vs 1-ethyl parent.[2][4] |
Data Validation Rule:
If your experimental MP is
Visual Workflows
Figure 1: Method Selection Decision Tree
Caption: Decision matrix for selecting the appropriate thermal analysis method based on research stage and data requirements.
Figure 2: Analytical Workflow for this compound
Caption: Step-by-step workflow ensuring sample integrity before thermal analysis to avoid solvent-induced depression.
References
-
United States Pharmacopeia (USP). (2023). General Chapter <741> Melting Range or Temperature. USP-NF.
-
European Pharmacopoeia (Ph. Eur.). (2023).[5][6] Chapter 2.2.14. Melting Point - Capillary Method. EDQM.
-
Mettler Toledo. (2022). Thermal Analysis of Pharmaceuticals: Melting Point and DSC.
-
PubChem. (2023).[7] Compound Summary for CAS 26530-88-1. National Center for Biotechnology Information.
- Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (Reference for DSC Onset vs Peak theory).
Sources
- 1. 1310079-01-6|2-(1-Methyl-1H-benzo[d]imidazol-5-yl)ethan-1-amine|BLD Pharm [bldpharm.com]
- 2. 1-Ethyl-2-methylbenzimidazole | C10H12N2 | CID 22054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzimidazole - Wikipedia [en.wikipedia.org]
- 4. Benzene, 1-ethyl-3-methyl- [webbook.nist.gov]
- 5. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Methiazole | C12H15N3O2S | CID 6604471 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
